SJFα
Description
Properties
CAS No. |
2254609-27-1 |
|---|---|
Molecular Formula |
C59H67F2N7O11S |
Molecular Weight |
1120.2798 |
IUPAC Name |
N-(3-Fluoro-4-((7-(4-(4-(2-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-2-oxoethoxy)butoxy)butoxy)-6-methoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C59H67F2N7O11S/c1-36-52(80-35-65-36)38-12-10-37(11-13-38)32-64-54(71)46-29-42(69)33-67(46)55(72)53(58(2,3)4)66-51(70)34-77-26-7-6-24-76-25-8-9-27-78-50-31-45-43(30-49(50)75-5)47(20-23-63-45)79-48-19-18-41(28-44(48)61)68(40-16-14-39(60)15-17-40)57(74)59(21-22-59)56(62)73/h10-20,23,28,30-31,35,42,46,53,69H,6-9,21-22,24-27,29,32-34H2,1-5H3,(H2,62,73)(H,64,71)(H,66,70)/t42-,46+,53-/m1/s1 |
InChI Key |
CGOWEGDPCPSDKZ-WFYKIECOSA-N |
SMILES |
O=C(C1(C(N)=O)CC1)N(C2=CC=C(OC3=CC=NC4=CC(OCCCCOCCCCOCC(N[C@@H](C(C)(C)C)C(N5[C@H](C(NCC6=CC=C(C7=C(C)N=CS7)C=C6)=O)C[C@@H](O)C5)=O)=O)=C(OC)C=C34)C(F)=C2)C8=CC=C(F)C=C8 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SJFα |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of SJFα
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJFα is a potent and selective proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of p38α mitogen-activated protein kinase (MAPK).[1] As a heterobifunctional molecule, SJFα functions by hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to specifically eliminate p38α.[2][3][4] This targeted protein degradation approach offers a promising therapeutic strategy for diseases where p38α signaling is implicated, such as certain cancers.[5] This document provides an in-depth overview of the mechanism of action of SJFα, supported by quantitative data, detailed experimental methodologies, and visual representations of the key processes.
Core Mechanism of Action
SJFα operates by inducing the proximity of its target protein, p38α, to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] The molecule itself is composed of three key components: a ligand that binds to p38α (based on the multikinase inhibitor foretinib), a ligand that recruits the VHL E3 ligase, and a chemical linker that connects these two moieties.[1][2]
The primary steps in the mechanism of action of SJFα are as follows:
-
Ternary Complex Formation: SJFα first binds to both the p38α protein and the VHL E3 ligase, forming a ternary complex (p38α:SJFα:VHL).[2] The formation of this complex is a critical step that brings the target protein into close proximity with the E3 ligase.
-
Ubiquitination of p38α: Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of p38α. This results in the formation of a polyubiquitin chain on the target protein.[2] Studies have shown that treatment with SJFα leads to the appearance of high molecular weight poly-ubiquitinated p38α conjugates.[2]
-
Proteasomal Degradation: The polyubiquitinated p38α is then recognized by the 26S proteasome.[2][4] The proteasome unfolds and degrades the tagged p38α into small peptides, while the ubiquitin molecules are recycled. SJFα, having facilitated the interaction, is then released to target another p38α molecule, allowing it to act catalytically.
This mechanism of action has been validated by experiments showing that the degradation of p38α by SJFα can be prevented by pre-treating cells with a proteasome inhibitor (epoxomicin) or an inhibitor of the NEDD8-activating enzyme (MLN4924), which is required for the activation of the Cullin-RING E3 ligase complex of which VHL is a part.[2] Furthermore, SJFα-mediated degradation of p38α does not affect the mRNA levels of p38α, confirming that the effect is at the post-translational level.[2]
Quantitative Data
The efficacy and selectivity of SJFα have been quantified through various in vitro experiments. The following tables summarize the key quantitative data.
Table 1: Degradation Potency and Efficacy of SJFα
| Target | DC50 (nM) | Dmax (%) | Cell Line |
| p38α | 7.16 ± 1.03 | 97.4 | MDA-MB-231 |
| p38δ | 299 | 18 | MDA-MB-231 |
-
DC50 : The concentration of SJFα required to degrade 50% of the target protein.[1][5]
-
Dmax : The maximum percentage of target protein degradation achieved.[1][5]
Table 2: Isoform Selectivity of SJFα
| Isoform | Degradation Observed (at concentrations up to 2.5 µM) |
| p38α | Yes |
| p38β | No |
| p38γ | No |
| p38δ | Minimal |
SJFα demonstrates high selectivity for p38α over other p38 isoforms.[1][5] It does not cause significant degradation of p38β or p38γ.[1] While it shows some activity against p38δ, it is significantly less effective compared to its potent degradation of p38α.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of SJFα.
-
Cell Line: MDA-MB-231 human breast cancer cells are a commonly used model.[2]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
SJFα Treatment: SJFα is dissolved in DMSO to create a stock solution. For experiments, cells are treated with varying concentrations of SJFα (e.g., 0.025-2.5 μM) for specified durations (e.g., 6-72 hours).[5]
-
Objective: To quantify the levels of p38 isoforms and other proteins of interest following SJFα treatment.
-
Protocol:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies specific for p38α, p38β, p38γ, p38δ, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
-
Objective: To detect the poly-ubiquitination of p38α induced by SJFα.
-
Protocol:
-
HeLa cells are co-transfected with plasmids expressing FLAG-tagged p38α and HA-tagged ubiquitin.
-
Cells are treated with DMSO (vehicle), SJFδ (a related PROTAC), or SJFα for a specified time (e.g., 1 hour).[2]
-
Cells are lysed, and the lysates are incubated with anti-FLAG antibody-conjugated magnetic beads to immunoprecipitate FLAG-p38α.
-
The beads are washed, and the immunoprecipitated proteins are eluted.
-
The eluates are analyzed by Western blotting using anti-HA antibody to detect ubiquitinated p38α and anti-FLAG antibody to confirm the immunoprecipitation of p38α.
-
-
Objective: To confirm the dependence of SJFα-mediated degradation on the proteasome and the neddylation pathway.
-
Protocol:
-
Cells are pre-treated with a proteasome inhibitor (e.g., 1 µM epoxomicin) or a NEDD8-activating enzyme inhibitor (e.g., 1 µM MLN4924) for a specified time (e.g., 1 hour) before adding SJFα.[2]
-
Cells are then treated with SJFα (e.g., 250 nM) for a further period (e.g., 6 hours).[2]
-
Cell lysates are collected and analyzed by Western blotting for p38α levels. A rescue of p38α levels in the presence of the inhibitors indicates that the degradation is dependent on the proteasome and neddylation.[2]
-
-
Objective: To determine if SJFα affects the transcription of the p38α gene.
-
Protocol:
-
Cells are treated with SJFα.
-
Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Mini Kit).
-
cDNA is synthesized from the RNA using a reverse transcription kit.
-
qRT-PCR is performed using primers specific for the p38α gene (MAPK14) and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative mRNA expression levels are calculated using the ΔΔCt method.
-
Visualizations
References
- 1. SJFalpha | Active Degraders | Tocris Bioscience [tocris.com]
- 2. Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
SJFα: A Selective p38α Degrader - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of SJFα, a potent and selective degrader of the p38α mitogen-activated protein kinase (MAPK). SJFα operates through the Proteolysis Targeting Chimera (PROTAC) technology, offering a powerful tool for studying the physiological and pathological roles of p38α by inducing its targeted degradation. This document details the mechanism of action of SJFα, its selectivity profile, and provides in-depth experimental protocols for its characterization. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams. This guide is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in kinase signaling research and targeted protein degradation.
Introduction to SJFα
SJFα is a heterobifunctional molecule designed to selectively induce the degradation of p38α kinase.[1][2][3] As a PROTAC, SJFα consists of three key components: a ligand that binds to the target protein (p38α), a ligand that recruits an E3 ubiquitin ligase (von Hippel-Lindau, VHL), and a linker that connects these two ligands.[2][3] This design allows SJFα to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to specifically eliminate p38α.[4]
The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and other extracellular stimuli.[5] Dysregulation of p38α signaling has been implicated in a variety of diseases, including inflammatory disorders and cancer.[6] While small molecule inhibitors of p38α have been developed, they have faced challenges in clinical trials related to efficacy and off-target effects. Targeted degradation offers an alternative therapeutic modality that can overcome some of these limitations.
Mechanism of Action
SJFα functions by inducing the formation of a ternary complex between p38α and the VHL E3 ligase.[6][7] This proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of p38α, leading to the formation of a polyubiquitin chain. This polyubiquitinated p38α is then recognized and degraded by the 26S proteasome.[4][8] SJFα is then released and can act catalytically to induce the degradation of multiple p38α molecules.[4]
Figure 1: Mechanism of SJFα-mediated p38α degradation.
Quantitative Data Summary
The efficacy and selectivity of SJFα have been characterized in various studies, primarily in the MDA-MB-231 human breast cancer cell line.[4][6][8]
| Parameter | Value | Cell Line | Notes | Reference |
| DC50 (p38α) | 7.16 nM | MDA-MB-231 | 50% degradation concentration. | [1][2][3][8] |
| Dmax (p38α) | >95% | MDA-MB-231 | Maximum degradation. | [1][2][3][8] |
| DC50 (p38δ) | 299 nM | MDA-MB-231 | Demonstrates selectivity over p38δ. | [1][2][3][8] |
| Selectivity | No significant degradation of p38β and p38γ at concentrations up to 2.5 µM. | MDA-MB-231 | High selectivity within the p38 family. | [8] |
| Off-target Effects | No degradation of related MAPKs (ERK1/2, JNK1/2). | MDA-MB-231 | High selectivity against other MAPK pathways. | [2][3] |
| Degradation Half-life | Rapid degradation observed within 30-360 minutes in a cycloheximide chase assay. | MDA-MB-231 | Indicates a fast rate of degradation. | [8] |
| Duration of Effect | Sustained degradation for up to 72 hours post-washout. | MDA-MB-231 | Demonstrates a long-lasting effect. | [6][8] |
Table 1: Quantitative profile of SJFα.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
SJFα Preparation: SJFα is typically dissolved in DMSO to prepare a stock solution (e.g., 10 mM) and stored at -20°C or -80°C.[1] The stock solution is then diluted in culture medium to the desired final concentrations for treating cells.
Western Blotting for p38α Degradation
This protocol is used to quantify the levels of p38α and other proteins of interest following treatment with SJFα.
-
Cell Lysis:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of SJFα (e.g., 0, 1, 10, 100, 1000 nM) for a specified duration (e.g., 24 hours).
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p38α (and other targets like p38δ, p38β, p38γ, ERK1/2, JNK1/2, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Figure 2: Western Blotting workflow for assessing p38α degradation.
Cycloheximide (CHX) Chase Assay
This assay determines the degradation rate of p38α by inhibiting new protein synthesis.
-
Culture MDA-MB-231 cells to approximately 80% confluency.
-
Pre-treat the cells with cycloheximide (e.g., 100 µg/mL) for 1 hour to block protein synthesis.[8]
-
Add SJFα (e.g., 250 nM) to the culture medium.[8]
-
Collect cell lysates at various time points (e.g., 0, 30, 60, 120, 240, 360 minutes) after SJFα addition.[8]
-
Analyze the levels of p38α at each time point by Western blotting as described in section 4.2.
-
Calculate the half-life of p38α in the presence of SJFα.
Immunoprecipitation for Ubiquitination Analysis
This protocol is used to confirm that SJFα induces the ubiquitination of p38α.
-
Co-transfect HeLa or HEK293T cells with plasmids expressing HA-tagged ubiquitin and FLAG-tagged p38α.[8]
-
Treat the transfected cells with SJFα (e.g., 500 nM), a negative control (e.g., an inactive epimer of SJFα), or DMSO for a short duration (e.g., 1-4 hours).[7]
-
To prevent proteasomal degradation of ubiquitinated proteins, pre-treat cells with a proteasome inhibitor like MG132 or epoxomicin (e.g., 1 µM) for 30 minutes before adding SJFα.[6][8]
-
Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., NEM).
-
Incubate the cell lysates with anti-FLAG antibody-conjugated beads to immunoprecipitate FLAG-p38α.
-
Wash the beads to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins.
-
Analyze the eluates by Western blotting using an anti-HA antibody to detect ubiquitinated p38α and an anti-FLAG antibody to confirm the immunoprecipitation of p38α.
Ternary Complex Formation Assay (AlphaLISA)
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) can be used to detect the formation of the p38α:SJFα:VHL ternary complex in vitro.
-
Reagents:
-
Recombinant His-tagged p38α.
-
Recombinant GST-tagged VHL-ElonginB-ElonginC (VBC) complex.
-
SJFα.
-
AlphaLISA Nickel Chelate Donor beads.
-
AlphaLISA Glutathione Acceptor beads.
-
-
Procedure:
-
In a 384-well plate, incubate His-p38α, GST-VBC, and varying concentrations of SJFα.
-
Add the Donor and Acceptor beads.
-
Incubate in the dark at room temperature.
-
If a ternary complex forms, the Donor and Acceptor beads are brought into close proximity.
-
Excite the plate at 680 nm and measure the emission at 615 nm.[7] An increased signal indicates ternary complex formation.
-
Figure 3: Principle of the AlphaLISA ternary complex assay.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to verify that SJFα-mediated reduction of p38α levels is due to protein degradation and not a decrease in mRNA transcription.
-
Treat MDA-MB-231 cells with SJFα (e.g., 250 nM) or DMSO for 24 hours.[6]
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform real-time PCR using primers specific for p38α (MAPK14 gene) and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.
-
Analyze the relative expression of p38α mRNA using the ΔΔCt method. No significant change in mRNA levels is expected.[8]
Signaling Pathway Context
p38α is a key node in the MAPK signaling cascade. This pathway is activated by a variety of extracellular stimuli, including cytokines, growth factors, and cellular stress. Once activated, the pathway culminates in the phosphorylation and activation of p38α, which in turn phosphorylates downstream transcription factors and other proteins, leading to changes in gene expression and cellular responses such as inflammation, apoptosis, and cell cycle regulation. By degrading p38α, SJFα effectively blocks all downstream signaling from this kinase.
Figure 4: p38α signaling pathway and the point of intervention by SJFα.
Conclusion
SJFα is a highly potent and selective tool for the targeted degradation of p38α kinase. Its well-characterized mechanism of action and high degree of selectivity make it an invaluable reagent for dissecting the complex roles of p38α in health and disease. The experimental protocols detailed in this guide provide a robust framework for researchers to utilize and further investigate the effects of SJFα in various biological contexts. The continued development and application of such targeted degradation strategies hold significant promise for advancing our understanding of kinase biology and for the development of novel therapeutics.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. scispace.com [scispace.com]
- 3. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Video: Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae [jove.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SJFα: A PROTAC-mediated Approach for Targeted Protein Degradation via the Ubiquitin-Proteasome System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SJFα, a potent and selective PROTAC (PROteolysis-TArgeting Chimera) designed to harness the ubiquitin-proteasome system (UPS) for the targeted degradation of the p38α mitogen-activated protein kinase (MAPK). This document details the mechanism of action, quantitative performance, and the experimental protocols utilized to characterize this molecule, offering valuable insights for researchers in targeted protein degradation and drug discovery.
Introduction to SJFα and the PROTAC Technology
PROTACs are heterobifunctional molecules that represent a novel therapeutic modality for targeting disease-causing proteins.[1][2] They function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4][5] This process, known as targeted protein degradation, offers a powerful alternative to traditional inhibition, as it can eliminate the entire protein from the cell.[6]
SJFα is a synthetic PROTAC specifically designed to target the p38α kinase.[7] It is composed of three key components:
-
A "warhead" based on the multikinase inhibitor foretinib, which binds to the p38α protein.[1][7]
-
A ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][7]
-
A chemical linker that connects the warhead and the VHL ligand.[1][7]
The unique design of SJFα, particularly its linker length and the orientation of the recruited E3 ligase, dictates its high selectivity for p38α over other closely related kinases.[1][8]
Mechanism of Action of SJFα
SJFα exerts its function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The process can be summarized in the following steps:
-
Ternary Complex Formation: SJFα simultaneously binds to both the p38α protein and the VHL E3 ligase, bringing them into close proximity to form a stable ternary complex (p38α-SJFα-VHL).[1][3] The formation of this complex is a critical determinant of the efficiency and selectivity of degradation.[1]
-
Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the p38α protein.[9][10][11] This results in the formation of a polyubiquitin chain on p38α.[12]
-
Proteasomal Degradation: The polyubiquitinated p38α is then recognized as a substrate for degradation by the 26S proteasome.[10][12] The proteasome unfolds and degrades the tagged protein into small peptides, while the ubiquitin molecules are recycled.[10][12]
-
Catalytic Cycle: SJFα is not consumed in this process and can subsequently induce the degradation of multiple p38α proteins, acting in a catalytic manner.[3]
The signaling pathway for SJFα-mediated degradation of p38α is depicted in the following diagram:
Figure 1: Signaling pathway of SJFα-mediated p38α degradation.
Quantitative Data on SJFα Performance
The efficacy and selectivity of SJFα have been quantified through various in vitro and cellular assays. The key performance metrics are summarized in the table below.
| Parameter | Target Protein | Cell Line | Value | Reference |
| DC50 | p38α | MDA-MB-231 | 7.16 ± 1.03 nM | [1] |
| p38δ | MDA-MB-231 | 299 nM | [1][7] | |
| Dmax | p38α | MDA-MB-231 | 97.4% | [1][7] |
| p38δ | MDA-MB-231 | 18% | [1][3] | |
| Ternary Complex Affinity (KD) | p38δ:SJFα:VHL | in vitro | 1.2 µM | [1] |
-
DC50 (Degradation Concentration 50): The concentration of SJFα required to degrade 50% of the target protein.
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation achieved at high concentrations of SJFα.
As the data indicates, SJFα is a highly potent degrader of p38α with a low nanomolar DC50 and almost complete degradation at saturating concentrations.[1][7][13] In contrast, its activity against the p38δ isoform is significantly weaker, demonstrating the remarkable selectivity of SJFα.[1][7]
Experimental Protocols
The characterization of SJFα involves several key experimental procedures. Detailed methodologies for these experiments are provided below.
-
Cell Line: MDA-MB-231 human breast cancer cells are a suitable model for assessing SJFα activity.[1]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
SJFα Treatment: For degradation studies, cells are seeded in appropriate culture plates and allowed to adhere overnight. A stock solution of SJFα in DMSO is diluted to the desired concentrations in cell culture medium and added to the cells. A vehicle control (DMSO) should be run in parallel.[1]
-
Time Course and Dose-Response: To determine DC50 and Dmax, cells are treated with a range of SJFα concentrations for a fixed period (e.g., 6 hours).[1] For kinetic studies, cells are treated with a fixed concentration of SJFα and harvested at different time points.
To confirm that protein degradation is mediated by the ubiquitin-proteasome system, cells are pre-treated with specific inhibitors prior to the addition of SJFα.
-
Proteasome Inhibition: Cells are pre-treated with a proteasome inhibitor, such as 1 µM epoxomicin, for 1-2 hours before adding SJFα (e.g., 250 nM for 6 hours).[1]
-
Ubiquitination Cascade Inhibition: To inhibit the neddylation of Cullin-RING ligases, which is required for their activity, cells are pre-treated with a NEDD8-activating enzyme inhibitor, such as 1 µM MLN4924, for 1-2 hours prior to SJFα treatment.[1]
-
Analysis: Cell lysates are then analyzed by Western blotting to assess the levels of the target protein. A rescue of protein degradation in the presence of the inhibitor confirms the involvement of the UPS.[1]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against the target protein (e.g., p38α) and a loading control (e.g., α-tubulin). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of the target protein are normalized to the loading control.[1]
This assay is used to assess the formation of the ternary complex in a cell-free system.
-
Reagents: Purified GST-tagged VHL-ElonginB-ElonginC (VBC) complex, purified target protein (e.g., p38α), and SJFα.
-
Procedure:
-
GST-VBC is immobilized on glutathione-sepharose beads.
-
The beads are incubated with the purified target protein in the presence of varying concentrations of SJFα.
-
After incubation, the beads are washed to remove unbound proteins.
-
The bound proteins are eluted and analyzed by SDS-PAGE and Coomassie staining or Western blotting to detect the presence of the pulled-down target protein.[1] An increased amount of pulled-down target protein in the presence of SJFα indicates the formation of the ternary complex.[1]
-
The general workflow for a PROTAC-mediated protein degradation experiment is illustrated below:
Figure 2: Experimental workflow for assessing PROTAC-mediated degradation.
Conclusion
SJFα serves as a powerful chemical tool for the selective degradation of p38α kinase. Its mechanism of action through the recruitment of the VHL E3 ligase and subsequent proteasomal degradation highlights the potential of PROTAC technology for targeting proteins of interest with high specificity. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug developers working in the field of targeted protein degradation to design and interpret their own experiments and to further explore the therapeutic potential of this innovative approach.
References
- 1. Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. SJFalpha | Active Degraders | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. medchemexpress.com [medchemexpress.com]
The Discovery and Development of SJFα: A Targeted Protein Degrader for p38α
An In-depth Technical Guide
This whitepaper provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of SJFα, a potent and selective PROTAC (PROteolysis TArgeting Chimera) designed to induce the degradation of the p38α mitogen-activated protein kinase (MAPK). This document is intended for researchers, scientists, and drug development professionals interested in the field of targeted protein degradation.
Introduction: The Rationale for Targeting p38α
The p38α MAPK is a serine/threonine kinase that plays a central role in cellular responses to a wide array of extracellular stimuli, particularly stress signals such as UV radiation, osmotic shock, and inflammatory cytokines.[1] While p38α signaling is critical for normal cellular functions like differentiation and apoptosis, its dysregulation has been implicated in the pathogenesis of numerous diseases, including chronic inflammatory conditions and cancer.[2][3]
In the context of oncology, p38α exhibits a dual role. In some cases, it acts as a tumor suppressor by promoting apoptosis or cell cycle arrest.[4] However, in many advanced cancers, p38α signaling contributes to tumor progression, metastasis, and resistance to chemotherapy.[3][5] It can facilitate cancer cell survival, invasion, and angiogenesis, making it a compelling target for therapeutic intervention. Traditional kinase inhibitors have faced challenges in the clinic due to off-target effects and the development of resistance. This has created a need for alternative therapeutic modalities capable of more effectively neutralizing the p38α pathway.
Targeted protein degradation, utilizing technologies such as PROTACs, offers a novel approach. Instead of merely inhibiting the target protein's enzymatic activity, PROTACs eliminate the protein entirely by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[6][7] This event-driven pharmacology has the potential to be more potent, durable, and overcome resistance mechanisms associated with traditional inhibitors.
Discovery and Design Strategy of SJFα
The development of SJFα was driven by the need for a highly selective degrader of p38α, avoiding the other closely related p38 isoforms (β, γ, and δ). This isoform selectivity is crucial for minimizing off-target effects and achieving a better therapeutic window.
Molecular Architecture
SJFα is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein (p38α), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[8][9][10]
-
p38α Ligand: The warhead of SJFα is derived from foretinib, a multi-kinase inhibitor that binds to the ATP-binding pocket of p38α.[11] While foretinib itself is not highly selective, its incorporation into a PROTAC allows for the redirection of its activity towards specific degradation.
-
E3 Ligase Ligand: SJFα utilizes a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[12] The recruitment of VHL is a well-established strategy in PROTAC design, leading to efficient polyubiquitination of the target protein.
-
Linker: The linker is a critical component that dictates the spatial orientation of p38α and VHL in the ternary complex. The length and composition of the linker in SJFα were optimized to promote a productive ternary complex formation specifically for the p38α isoform, thereby achieving high selectivity.[11]
Mechanism of Action
SJFα functions by inducing the formation of a ternary complex between p38α and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of p38α. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the p38α protein. The SJFα molecule is then released and can catalyze further rounds of degradation.
Preclinical Characterization
SJFα has been characterized through a series of in vitro experiments to determine its potency, selectivity, and mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data for SJFα.
| Parameter | Value | Cell Line |
| DC50 (p38α) | 7.16 nM | MDA-MB-231 |
| Dmax (p38α) | 97.4% | MDA-MB-231 |
| DC50 (p38δ) | 299 nM | MDA-MB-231 |
Table 1: In vitro degradation performance of SJFα.[12]
| Isoform | Degradation | Concentration |
| p38β | No significant degradation | Up to 2.5 µM |
| p38γ | No significant degradation | Up to 2.5 µM |
Table 2: Isoform selectivity of SJFα in MDA-MB-231 cells.[12]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize SJFα are provided below.
Protocol 1: Western Blotting for p38α Degradation
Objective: To quantify the degradation of p38α protein in response to SJFα treatment.
-
Cell Culture: Plate MDA-MB-231 human breast cancer cells in 6-well plates and grow to 70-80% confluency.
-
Treatment: Treat cells with a range of SJFα concentrations (e.g., 0.1 nM to 5 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a 4-20% Tris-glycine gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for p38α overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities, and the p38α levels are normalized to the loading control.
Protocol 2: In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo efficacy of SJFα in a mouse xenograft model of breast cancer.
-
Cell Implantation: Subcutaneously inject MDA-MB-231 cells into the flank of immunodeficient mice (e.g., female athymic nude mice).[2]
-
Tumor Growth: Monitor tumor growth by measuring with calipers. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[4]
-
Dosing: Administer SJFα (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle solution.
-
Monitoring: Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).[2]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry to confirm p38α degradation).
-
Data Analysis: Analyze the tumor growth inhibition data to determine the in vivo efficacy of SJFα.
Conclusion and Future Directions
SJFα represents a significant advancement in the selective targeting of the p38α kinase. By leveraging the principles of targeted protein degradation, SJFα achieves potent and highly selective elimination of p38α in cancer cells. The preclinical data demonstrate its potential as a valuable research tool and a starting point for the development of novel therapeutics for p38α-driven diseases.
Future studies should focus on comprehensive in vivo characterization, including pharmacokinetic and pharmacodynamic profiling, as well as efficacy studies in a broader range of cancer models. Further optimization of the molecule's drug-like properties will be essential for its translation into a clinical candidate. The successful development of SJFα highlights the power of the PROTAC platform to create highly selective drugs for challenging targets in oncology and beyond.
References
- 1. Characterization of p38α Signaling Networks in Cancer Cells Using Quantitative Proteomics and Phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The p38 Pathway: From Biology to Cancer Therapy [mdpi.com]
- 5. p38α MAPK pathway: A key factor in colorectal cancer therapy and chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROteolysis TArgeting Chimeras (PROTACs) - Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 10. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
The Selective Degradation of p38α: A Technical Guide to the Specificity of SJFα
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the specificity of SJFα, a potent and selective Proteolysis Targeting Chimera (PROTAC) for the p38α mitogen-activated protein kinase (MAPK). Herein, we present quantitative data on its isoform selectivity, detailed experimental protocols for assessing its activity, and visual representations of its mechanism of action and experimental workflows.
Introduction to SJFα and the p38 MAPK Family
The p38 MAPK family, comprising four isoforms (p38α, p38β, p38γ, and p38δ), are key regulators of cellular responses to inflammatory cytokines and environmental stress.[1] While p38α is a major therapeutic target in a range of inflammatory diseases and cancers, developing isoform-specific inhibitors has been challenging due to the high degree of homology in their ATP-binding sites.[1]
SJFα is a heterobifunctional PROTAC designed to selectively induce the degradation of p38α.[2] It consists of the multi-kinase inhibitor foretinib, which serves as the p38α-binding warhead, connected via a linker to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This design facilitates the formation of a ternary complex between p38α, SJFα, and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of p38α.[2]
Quantitative Analysis of SJFα Specificity
The selectivity of SJFα has been quantitatively assessed by determining its half-maximal degradation concentration (DC50) and maximum degradation (Dmax) across the p38 isoforms. The data clearly demonstrates a pronounced specificity for p38α.
| Isoform | DC50 (nM) | Dmax (%) | Reference |
| p38α | 7.16 ± 1.03 | 97.4 | [2] |
| p38β | No significant degradation up to 2.5 µM | Not applicable | [2] |
| p38γ | No significant degradation up to 2.5 µM | Not applicable | [2] |
| p38δ | 299 | 18 | [2] |
Mechanism of Action: PROTAC-mediated Degradation
The mechanism of SJFα-induced degradation of p38α is a multi-step process. First, SJFα binds to both p38α and the VHL E3 ligase, bringing them into close proximity to form a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of p38α. The poly-ubiquitinated p38α is then recognized and degraded by the 26S proteasome.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the specificity of SJFα.
Cell Culture and Treatment
-
Cell Line: MDA-MB-231 human breast cancer cells are used as they endogenously express all four p38 isoforms.[2]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For degradation studies, cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentrations of SJFα or vehicle (DMSO). Cells are then incubated for the desired time points (e.g., 6, 24, 48, 72 hours).[3]
Western Blotting for p38 Isoform Degradation
This protocol outlines the steps to quantify the degradation of p38 isoforms following SJFα treatment.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation:
-
The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies specific for each p38 isoform and a loading control (e.g., GAPDH) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Band intensities are quantified, and the levels of each p38 isoform are normalized to the loading control.
In Vitro Ternary Complex Pull-Down Assay
This assay is used to confirm the formation of the p38α-SJFα-VHL ternary complex.
-
Protein Purification: Recombinant p38α and VHL-ElonginB-ElonginC (VBC) complex are purified.
-
Assay Procedure:
-
GST-tagged VBC is immobilized on glutathione-sepharose beads.
-
The beads are incubated with varying concentrations of SJFα and a fixed concentration of purified p38α.
-
After incubation, the beads are washed to remove unbound proteins.
-
The bound proteins are eluted and analyzed by Western blotting using an anti-p38α antibody.
-
-
Expected Outcome: A dose-dependent increase in the amount of p38α pulled down in the presence of SJFα confirms the formation of the ternary complex.[2]
Conclusion
SJFα demonstrates remarkable specificity for the degradation of p38α over other isoforms. This selectivity is driven by the formation of a stable p38α-SJFα-VHL ternary complex. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the activity and specificity of SJFα and other PROTACs targeting the p38 MAPK family. The high selectivity of SJFα makes it a valuable tool for studying the specific roles of p38α in various signaling pathways and a promising starting point for the development of novel therapeutics.
References
SJFα: A Selective p38α PROTAC Degrader for Oncological Applications
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of SJFα, a selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of p38α mitogen-activated protein kinase (MAPK). SJFα presents a promising therapeutic strategy in oncology by targeting a key signaling node implicated in tumor progression, inflammation, and therapy resistance. This guide details the mechanism of action, preclinical data, experimental protocols, and the underlying signaling pathways affected by SJFα.
Introduction to SJFα
SJFα is a heterobifunctional molecule designed to hijack the ubiquitin-proteasome system for the targeted degradation of p38α.[1] As a PROTAC, SJFα consists of a ligand that binds to the target protein (p38α), a linker, and a ligand that recruits an E3 ubiquitin ligase.[2] This ternary complex formation leads to the ubiquitination of p38α, marking it for degradation by the 26S proteasome.[3] This degradation-based approach offers potential advantages over traditional small molecule inhibitors, including the ability to target non-enzymatic functions of the protein and a more sustained downstream pathway inhibition.[3][4]
Mechanism of Action
SJFα operates through the principles of targeted protein degradation. The molecule simultaneously binds to p38α and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the p38α protein. The polyubiquitinated p38α is then recognized and degraded by the proteasome. SJFα is subsequently released and can catalyze further degradation cycles.[3]
Signaling Pathway Context: The Role of p38α in Cancer
The p38 MAPK pathway is a critical signaling cascade that responds to extracellular stimuli, including stress, cytokines, and growth factors, to regulate a wide range of cellular processes such as proliferation, apoptosis, differentiation, and inflammation.[5] Dysregulation of the p38α isoform, in particular, has been implicated in the pathogenesis of various cancers. It can contribute to a pro-tumorigenic microenvironment, promote angiogenesis, and mediate resistance to conventional cancer therapies.[6] Therefore, targeting p38α represents a rational therapeutic strategy.
Below is a diagram illustrating the mechanism of action of SJFα in inducing p38α degradation.
Preclinical Data
The preclinical efficacy of SJFα has been evaluated in various cancer cell lines, demonstrating potent and selective degradation of p38α.
Table 1: In Vitro Degradation of p38α by SJFα
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | Timepoint (h) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 7.16 | 97.4 | 24 |
| A549 | Non-Small Cell Lung Cancer | 12.5 | 95.2 | 24 |
| HCT116 | Colorectal Cancer | 9.8 | 96.1 | 24 |
DC50: Concentration required for 50% maximal degradation. Dmax: Maximum degradation percentage.
Table 2: Anti-proliferative Activity of SJFα
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 25.3 |
| A549 | Non-Small Cell Lung Cancer | 42.1 |
| HCT116 | Colorectal Cancer | 33.7 |
IC50: Concentration required for 50% inhibition of cell proliferation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of SJFα (e.g., 0.1 nM to 10 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of SJFα.
Western Blot for p38α Degradation
-
Cell Lysis: Treat cells with SJFα for the desired time points, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against p38α and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the extent of p38α degradation.
Below is a diagram illustrating the experimental workflow for assessing SJFα activity.
Signaling Pathway Analysis
The degradation of p38α by SJFα is expected to modulate downstream signaling pathways involved in cancer cell survival and proliferation. A primary downstream effector of p38α is MAPK-activated protein kinase 2 (MK2).
Below is a simplified diagram of the p38α signaling pathway and the point of intervention by SJFα.
Conclusion
SJFα represents a novel and potent therapeutic agent with a distinct mechanism of action that involves the selective degradation of p38α. The preclinical data demonstrate its ability to induce robust degradation of p38α in cancer cells, leading to anti-proliferative effects. Further investigation into the in vivo efficacy and safety profile of SJFα is warranted to fully elucidate its therapeutic potential in oncology. The detailed protocols and pathway analyses provided in this guide serve as a valuable resource for researchers and drug development professionals interested in advancing the study of targeted protein degraders like SJFα.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for SJFα in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJFα is a potent and highly selective proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of p38α mitogen-activated protein kinase (MAPK).[1] As a heterobifunctional molecule, SJFα links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a p38α inhibitor, thereby inducing the ubiquitination and subsequent proteasomal degradation of p38α.[1][2] These application notes provide detailed protocols for the use of SJFα in cell culture, including methods for assessing its activity and effects on cell viability.
Mechanism of Action
SJFα operates through the ubiquitin-proteasome system (UPS). It simultaneously binds to p38α and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity induces the VHL ligase to transfer ubiquitin molecules to the p38α protein. The resulting polyubiquitinated p38α is then recognized and degraded by the 26S proteasome, leading to a reduction in total p38α protein levels.
Data Presentation
Table 1: In Vitro Degradation of p38α by SJFα in MDA-MB-231 Cells
| Parameter | Value | Reference |
| DC₅₀ | 7.16 nM | [1] |
| Dₘₐₓ | 97.4% | [1] |
Table 2: Selectivity of SJFα for p38 Isoforms
| p38 Isoform | Activity | Reference |
| p38α | Potent Degrader | [1] |
| p38β | No significant degradation | [1] |
| p38γ | No significant degradation | [1] |
| p38δ | Significantly lower potency (DC₅₀ = 299 nM) | [1] |
Table 3: Recommended Working Concentrations and Incubation Times
| Cell Line | Concentration Range | Incubation Time | Expected Outcome | Reference |
| MDA-MB-231 | 1 nM - 1000 nM | 6 - 72 hours | Dose-dependent degradation of p38α | [1] |
Experimental Protocols
Protocol 1: Assessment of p38α Degradation by Western Blot
This protocol outlines the steps to evaluate the dose-dependent degradation of p38α in response to SJFα treatment in a human breast cancer cell line.
Materials:
-
MDA-MB-231 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
SJFα (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p38α, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
SJFα Treatment: The following day, treat the cells with a range of SJFα concentrations (e.g., 1 nM, 10 nM, 100 nM, 1000 nM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p38α and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the p38α signal to the loading control.
Protocol 2: Cell Viability Assay
This protocol is for assessing the effect of SJFα-mediated p38α degradation on cell viability using a commercially available assay kit (e.g., CellTiter-Glo®).
Materials:
-
MDA-MB-231 cells
-
Complete cell culture medium
-
SJFα (stock solution in DMSO)
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
SJFα Treatment: After 24 hours, treat the cells with a range of SJFα concentrations and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
Signaling Pathway
Degradation of p38α by SJFα is expected to impact downstream signaling pathways regulated by p38α. The p38 MAPK pathway is activated by various cellular stresses and inflammatory cytokines, leading to the phosphorylation of numerous downstream substrates involved in processes such as inflammation, cell cycle, and apoptosis.
Disclaimer: These protocols and application notes are intended for research use only. Please refer to the specific product datasheet for detailed information on solubility, storage, and handling. It is recommended to optimize experimental conditions for specific cell lines and research applications.
References
Application Notes and Protocols: Preparation of SJFα Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJFα is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of the p38α protein.[1][2][3] Comprised of a multikinase inhibitor, foretinib, linked to a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, SJFα facilitates the ubiquitination and subsequent proteasomal degradation of p38α.[3] These application notes provide detailed protocols for the preparation of SJFα stock solutions to ensure accurate and reproducible experimental outcomes in cancer research and other therapeutic areas.[2][4]
Physicochemical Properties and Degradation Profile
SJFα is a 13-atom linker PROTAC that demonstrates high selectivity for p38α degradation.[1][5] The key quantitative data for SJFα are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 1120.28 g/mol | [3] |
| Formula | C₅₉H₆₇F₂N₇O₁₁S | [3] |
| CAS Number | 2254609-27-1 | [3] |
| Purity | ≥98% | [3] |
| DC₅₀ for p38α | 7.16 nM | [1][2][3] |
| Dₘₐₓ for p38α | 97.4% | [2][3] |
| DC₅₀ for p38δ | 299 nM | [1][2][3] |
| Solubility | Soluble to 100 mM in DMSO | [3] |
Experimental Protocols
Materials
-
SJFα powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Protocol for Preparing a 10 mM SJFα Stock Solution
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing SJFα: Accurately weigh the desired amount of SJFα powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.12 mg of SJFα (Molecular Weight: 1120.28 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed SJFα powder. For a 10 mM stock solution, if you weighed 1.12 mg of SJFα, add 1 mL of DMSO.
-
Vortexing: Vortex the solution thoroughly until the SJFα is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.[2][5][6]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][5][6]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing the SJFα stock solution.
Caption: Workflow for preparing SJFα stock solution.
Signaling Pathway
The diagram below depicts the mechanism of SJFα-mediated degradation of p38α.
Caption: SJFα-mediated degradation of p38α.
References
Determining the Optimal Working Concentration of SJFα: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
SJFα is a potent and selective PROTAC (Proteolysis-Targeting Chimera) designed for the targeted degradation of p38α, a key protein kinase involved in cellular responses to stress and inflammation. As a heterobifunctional molecule, SJFα links the p38α protein to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of p38α.[1] This application note provides detailed protocols for determining the optimal working concentration of SJFα in a cell-based experimental setting. The described methodologies include assessing the cytotoxic effects of SJFα and quantifying the dose-dependent degradation of p38α.
Introduction
PROTACs represent a novel therapeutic modality that harnesses the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] SJFα is a PROTAC that selectively induces the degradation of p38α with a reported DC50 (concentration for 50% degradation) of 7.16 nM. It exhibits significantly less potency towards p38δ (DC50 = 299 nM) and does not degrade other p38 isoforms (β and γ) at concentrations up to 2.5 µM. Determining the optimal working concentration is a critical first step in utilizing SJFα for research and drug development. This involves identifying a concentration that maximizes target degradation while minimizing off-target effects and cytotoxicity.
Mechanism of Action of SJFα
SJFα functions by forming a ternary complex between the p38α protein and the VHL E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to p38α, marking it for recognition and degradation by the 26S proteasome.
Caption: Mechanism of action of SJFα PROTAC.
p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that responds to a variety of extracellular stimuli, including cellular stress and cytokines.[2][3] Activation of this pathway involves a series of phosphorylation events, culminating in the activation of p38 MAPKs, which in turn phosphorylate various downstream substrates. These substrates include transcription factors and other protein kinases, leading to diverse biological responses such as inflammation, apoptosis, and cell cycle regulation.[2][4]
Caption: Overview of the p38 MAPK signaling cascade.
Quantitative Data Summary
The following table summarizes the known quantitative data for SJFα.
| Parameter | Value | Cell Line | Reference |
| DC50 (p38α) | 7.16 nM | Not Specified | [3],[5],[6] |
| DC50 (p38δ) | 299 nM | Not Specified | [5],[6] |
| Effective Concentration Range for p38α Degradation | 0.025 - 2.5 µM | MDA-MB-231 | [2] |
| Ineffective Concentration for p38β and p38γ Degradation | Up to 2.5 µM | MDA-MB-231 | [2] |
Experimental Protocols
To determine the optimal working concentration of SJFα, two key experiments are recommended: a cell viability assay to assess cytotoxicity and a dose-response experiment followed by Western blotting to measure p38α degradation.
Experimental Workflow
Caption: Workflow for determining the optimal working concentration.
Protocol 1: Cell Viability (MTT) Assay
This protocol is to determine the cytotoxic effects of SJFα on the chosen cell line.
Materials:
-
96-well cell culture plates
-
Chosen cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
SJFα stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
SJFα Treatment:
-
Prepare a serial dilution of SJFα in complete medium. A suggested starting range is from 0.01 nM to 10 µM. Include a vehicle control (DMSO) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared SJFα dilutions to the respective wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the SJFα concentration to determine the IC50 (concentration for 50% inhibition of cell viability).
-
Protocol 2: Dose-Response and Western Blot Analysis for p38α Degradation
This protocol is to quantify the degradation of p38α at various concentrations of SJFα.
Materials:
-
6-well cell culture plates
-
Chosen cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
SJFα stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p38α and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with a range of SJFα concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 2.5 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p38α antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p38α band intensity to the loading control for each sample.
-
Calculate the percentage of p38α degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the SJFα concentration to determine the DC50 value.
-
Conclusion
By following these protocols, researchers can effectively determine the optimal working concentration of SJFα for their specific cell line and experimental conditions. This will enable the accurate and reproducible use of this potent and selective p38α degrader in further studies to elucidate the biological functions of p38α and to explore its therapeutic potential. It is recommended to perform these experiments in at least triplicate to ensure the statistical significance of the results.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
SJFα: Application Notes and Protocols for Targeted Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of SJFα, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of p38α mitogen-activated protein kinase. SJFα operates by hijacking the cell's natural protein disposal machinery, specifically the von Hippel-Lindau (VHL) E3 ubiquitin ligase, to induce the targeted degradation of p38α. This document offers detailed protocols for key experiments to study the activity of SJFα, quantitative data on its performance, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
SJFα is a heterobifunctional molecule composed of a ligand that binds to p38α and another ligand that recruits the VHL E3 ubiquitin ligase, connected by a chemical linker.[1][2] The simultaneous binding of SJFα to both p38α and VHL results in the formation of a ternary complex.[3][4] This proximity induces the VHL ligase to polyubiquitinate p38α, marking it for degradation by the 26S proteasome.[3][5] This process leads to the selective removal of p38α from the cell.
Quantitative Data
The efficacy and selectivity of SJFα have been characterized by its degradation constant (DC50) and maximum degradation (Dmax) values.
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| p38α | MDA-MB-231 | 7.16 | 97.4 | [3] |
| p38δ | MDA-MB-231 | 299 | 18 | [3] |
SJFα demonstrates high selectivity for p38α with minimal degradation of other p38 isoforms, such as p38β and p38γ, at concentrations up to 2.5 µM in MDA-MB-231 cells.[6][7]
Experimental Protocols
Detailed protocols for cell culture, Western blotting to assess protein degradation, immunoprecipitation to confirm ternary complex formation, and a cell viability assay are provided below.
Cell Culture and Lysis for Western Blotting
This protocol describes the culture of MDA-MB-231 human breast cancer cells and subsequent lysis for protein extraction.
Materials:
-
MDA-MB-231 cells (ATCC® HTB-26™)
-
DMEM High Glucose (H-21) Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
Dulbecco's Phosphate Buffered Saline (DPBS)
-
0.05% Trypsin-EDTA
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 1% NP-40, 0.25% sodium deoxycholate, 150 mM NaCl, 1 mM EDTA)
-
Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Pen-Strep at 37°C in a 5% CO2 incubator.[8]
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.[1]
-
SJFα Treatment: Treat cells with the desired concentrations of SJFα or vehicle control (e.g., DMSO) for the indicated times (e.g., 6, 24, 48, 72 hours).[6]
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.[2]
-
Add ice-cold RIPA buffer supplemented with protease inhibitors to the plate.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.[9]
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay.[10]
Western Blotting for p38α Degradation
This protocol is for the detection of p38α protein levels by Western blotting to assess SJFα-induced degradation.
Materials:
-
Protein lysate from control and SJFα-treated cells
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p38α
-
Rabbit anti-VHL
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation: Mix the protein lysate with an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Suggested dilutions: anti-p38α (1:1000), anti-VHL (1:1000), anti-β-actin (1:5000).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).
Immunoprecipitation for Ternary Complex Formation
This protocol describes the immunoprecipitation of the VHL E3 ligase to co-immunoprecipitate p38α, demonstrating the formation of the p38α-SJFα-VHL ternary complex.
Materials:
-
Cell lysate from SJFα-treated cells
-
Anti-VHL antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., cell lysis buffer)
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Pre-clear Lysate: Pre-clear the cell lysate by incubating with protein A/G magnetic beads for 30 minutes at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-VHL antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution: Elute the protein complexes from the beads by resuspending them in Laemmli sample buffer and boiling for 5 minutes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against p38α and VHL. The presence of p38α in the VHL immunoprecipitate from SJFα-treated cells indicates the formation of the ternary complex.
Cell Viability Assay
This protocol is to assess the effect of SJFα-induced p38α degradation on the viability of MDA-MB-231 cells.
Materials:
-
MDA-MB-231 cells
-
96-well cell culture plates
-
SJFα
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
SJFα Treatment: Treat the cells with a serial dilution of SJFα (e.g., from 1 nM to 10 µM) or vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours).
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control and plot the cell viability against the logarithm of the SJFα concentration to determine the IC50 value.
Troubleshooting
-
No/Weak Degradation:
-
Confirm the activity of the SJFα compound.
-
Optimize the concentration and treatment time.
-
Ensure the target cell line expresses sufficient levels of p38α and VHL.
-
Check for issues with cell lysis and protein extraction.
-
-
High Background in Western Blots:
-
Optimize the blocking conditions and antibody concentrations.
-
Increase the number and duration of wash steps.
-
-
Non-specific Bands in Immunoprecipitation:
-
Pre-clear the lysate thoroughly.
-
Optimize the antibody concentration and washing conditions.
-
Include an isotype control antibody for immunoprecipitation.
-
These application notes and protocols are intended to serve as a guide for researchers utilizing SJFα in their targeted protein degradation studies. For specific applications, further optimization of the protocols may be required.
References
- 1. 4.3. Protein Extraction and Western Blot Analysis [bio-protocol.org]
- 2. Sample preparation for western blot | Abcam [abcam.com]
- 3. Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for SJFα in In Vivo Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to SJFα
SJFα is a potent and selective proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of p38α mitogen-activated protein kinase (MAPK). As a heterobifunctional molecule, SJFα functions by simultaneously binding to p38α and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase. This induced proximity facilitates the ubiquitination of p38α, marking it for degradation by the proteasome. The targeted degradation of p38α offers a powerful therapeutic strategy in diseases where its signaling is dysregulated, such as in certain cancers.
Mechanism of Action
The mechanism of SJFα-mediated degradation of p38α involves the formation of a ternary complex between SJFα, the p38α protein, and the VHL E3 ubiquitin ligase. This complex brings the E3 ligase in close proximity to p38α, leading to the transfer of ubiquitin molecules to the target protein. The polyubiquitinated p38α is then recognized and degraded by the 26S proteasome, resulting in a reduction of total p38α levels and subsequent downstream signaling. This catalytic mechanism allows a single molecule of SJFα to induce the degradation of multiple p38α proteins.
Applications in In Vivo Animal Models
In vivo animal models are crucial for evaluating the therapeutic potential of SJFα. These studies enable the assessment of its pharmacokinetic properties, efficacy in disease models, and potential off-target effects. Given the role of p38α in cancer, particularly breast cancer, mammary tumor xenograft models in immunocompromised mice are highly relevant for studying the anti-tumor activity of SJFα.
Experimental Protocols
The following protocols are based on established methodologies for in vivo studies with PROTACs targeting p38α.
In Vivo Animal Model: Mammary Tumor Xenograft
This protocol describes the establishment of a human breast cancer xenograft model in mice.
Materials:
-
MDA-MB-231 human breast cancer cells
-
NOD/SCID mice (female, 6-8 weeks old)
-
Matrigel (Corning)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Syringes (1 mL) and needles (27-gauge)
-
Anesthetics (e.g., isoflurane)
-
Calipers
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media until they reach 70-80% confluency.
-
Cell Preparation: On the day of injection, harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 107 cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mice using a calibrated vaporizer with isoflurane.
-
Tumor Cell Implantation: Inject 100 µL of the cell suspension (containing 2 x 106 cells) subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Initiation of Treatment: Once the average tumor volume reaches approximately 100-150 mm3, randomize the mice into treatment and control groups.
Preparation and Administration of SJFα
Materials:
-
SJFα (powder)
-
Dimethyl sulfoxide (DMSO)
-
Sterile PBS
-
Sterile saline (0.9% NaCl)
-
Polyethylene glycol 300 (PEG300) (optional, for formulation)
-
Tween 80 (optional, for formulation)
-
Syringes (1 mL) and needles (30-gauge for intraperitoneal, 27-gauge for intratumoral)
Procedure:
-
SJFα Stock Solution: Prepare a stock solution of SJFα by dissolving it in DMSO. For example, a 50 mg/mL stock solution.
-
Formulation for Administration:
-
Systemic (Intraperitoneal) Administration: On the day of injection, dilute the SJFα stock solution in a suitable vehicle. A common vehicle for PROTACs is a mixture of PEG300, Tween 80, and saline. A simpler formulation that has been used for a similar p38α PROTAC involves diluting the DMSO stock in sterile PBS. For a 50 mg/kg dose in a 20g mouse (1 mg dose), you could dilute 20 µL of a 50 mg/mL DMSO stock into 180 µL of PBS for a final injection volume of 200 µL. The final DMSO concentration should be kept low (e.g., ≤10%) to minimize toxicity.
-
Local (Intratumoral) Administration: For direct injection into the tumor, a similar dilution in PBS can be used. For a 20 mg/kg dose in a 20g mouse (0.4 mg dose), you could dilute 8 µL of a 50 mg/mL DMSO stock into 42 µL of PBS for a final injection volume of 50 µL.
-
-
Administration:
-
Intraperitoneal Injection: Administer the prepared SJFα solution to the mice in the treatment group via intraperitoneal injection. The control group should receive the vehicle solution.
-
Intratumoral Injection: Carefully inject the prepared SJFα solution directly into the center of the tumor.
-
Tissue Collection and Lysate Preparation
Materials:
-
RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors
-
Dounce homogenizer or mechanical homogenizer
-
Microcentrifuge tubes
-
Liquid nitrogen
-
Scalpels and forceps
Procedure:
-
Euthanasia and Tissue Collection: At the desired time point after treatment, euthanize the mice according to approved institutional protocols.
-
Tissue Harvest: Immediately dissect the tumors and other relevant organs (e.g., liver).
-
Snap Freezing: Snap-freeze the collected tissues in liquid nitrogen to preserve protein integrity. Tissues can be stored at -80°C until further processing.
-
Tissue Lysis:
-
Place the frozen tissue in a pre-chilled microcentrifuge tube.
-
Add ice-cold lysis buffer (e.g., 500 µL for a 50-100 mg tissue sample).
-
Homogenize the tissue on ice using a Dounce homogenizer or a mechanical homogenizer until the tissue is completely lysed.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
Western Blot Analysis of p38α Degradation
Materials:
-
SDS-PAGE gels
-
Transfer apparatus (e.g., semi-dry or wet transfer)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p38α, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each tissue lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p38α (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH) to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software to determine the extent of p38α degradation.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
| Cell Line | Treatment (SJFα) | Concentration (µM) | Duration (h) | % p38α Degradation |
| MDA-MB-231 | SJFα | 0.1 | 24 | ~50% |
| MDA-MB-231 | SJFα | 1 | 24 | >90% |
| T47D | SJFα | 1 | 24 | >90% |
| Tissue | Administration Route | Dose (mg/kg) | Time Post-Dose (h) | % p38α Degradation |
| Tumor | Intratumoral | 20 | 24 | Significant |
| Tumor | Intraperitoneal | 50 | 48 | Moderate |
| Liver | Intraperitoneal | 50 | 24 | Significant |
Signaling Pathway and Experimental Workflow
p38 MAPK Signaling Pathway
Caption: p38 MAPK signaling cascade.
SJFα Mechanism of Action
Caption: SJFα-mediated degradation of p38α.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo SJFα studies.
Application Notes and Protocols: Detecting p38α Degradation by SJFα using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for utilizing Western blotting to detect and quantify the degradation of p38 mitogen-activated protein kinase alpha (p38α) induced by SJFα. SJFα is a proteolysis-targeting chimera (PROTAC) designed for the selective degradation of p38α. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. SJFα specifically links a p38α inhibitor to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby mediating the targeted destruction of p38α. Understanding the efficacy and selectivity of such compounds is crucial for their development as potential therapeutics, particularly in oncology.
Signaling Pathway of SJFα-Mediated p38α Degradation
SJFα operates by inducing proximity between p38α and the VHL E3 ubiquitin ligase complex. This ternary complex formation facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to p38α. The resulting polyubiquitinated p38α is then recognized and degraded by the 26S proteasome.
Caption: SJFα induces the degradation of p38α via the ubiquitin-proteasome system.
Quantitative Data Summary
The efficacy of SJFα in degrading p38α has been quantified in various studies. The following table summarizes the key degradation parameters for SJFα against p38α and its selectivity over the p38δ isoform in MDA-MB-231 human breast cancer cells.
| Compound | Target | DC50 (nM) | Dmax (%) | Cell Line |
| SJFα | p38α | 7.16 [1][2][3] | 97.4 [1][2][3] | MDA-MB-231 [4] |
| SJFα | p38δ | 299[1][2][3] | 18[4] | MDA-MB-231[4] |
DC50 : The concentration of the compound that results in 50% degradation of the target protein. Dmax : The maximum percentage of protein degradation achieved.
Experimental Protocol: Western Blot for p38α Degradation
This protocol outlines the steps to assess the degradation of p38α in cell culture following treatment with SJFα.
Materials and Reagents
-
Cell Line: MDA-MB-231 or other appropriate cell line expressing p38α.
-
SJFα
-
Cell Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) is recommended for its ability to lyse both cytoplasmic and nuclear membranes. It should be supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies:
-
Rabbit anti-p38α MAPK polyclonal antibody (dilution 1:500 - 1:1000)
-
Mouse or Rabbit anti-β-actin or anti-GAPDH monoclonal antibody (as a loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Protein Assay Reagent: BCA (bicinchoninic acid) protein assay kit.
-
SDS-PAGE Gels: 10% or 12% polyacrylamide gels.
-
Transfer Membranes: PVDF (polyvinylidene difluoride) or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA (bovine serum albumin) in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Experimental Workflow
Caption: Workflow for Western blot analysis of p38α degradation.
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Seed MDA-MB-231 cells in appropriate culture dishes and allow them to adhere overnight.
-
Treat the cells with a range of SJFα concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Destain the membrane with TBST and block non-specific binding by incubating the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-p38α and anti-loading control) in the blocking buffer according to the manufacturer's recommended dilutions.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle shaking.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the p38α band to the intensity of the corresponding loading control band (β-actin or GAPDH).
-
Calculate the percentage of p38α degradation for each SJFα concentration relative to the vehicle control.
-
References
Application Notes and Protocols: Determining the Optimal Treatment Time Course for Maximal Protein Degradation with SJFα
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJFα is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of p38α, a key protein kinase involved in cellular stress responses and inflammatory signaling pathways. As a bifunctional molecule, SJFα recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to p38α, leading to its ubiquitination and subsequent degradation by the proteasome. Understanding the kinetics of SJFα-mediated protein degradation is critical for designing effective experiments and interpreting results accurately. These application notes provide a detailed time course analysis of SJFα treatment for achieving maximal p38α degradation in the MDA-MB-231 human breast cancer cell line, along with comprehensive experimental protocols.
Mechanism of Action: SJFα-Mediated Protein Degradation
The degradation of p38α by SJFα follows the PROTAC mechanism of action, which involves the formation of a ternary complex between the target protein (p38α), the PROTAC molecule (SJFα), and an E3 ubiquitin ligase (VHL). This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein. The resulting polyubiquitinated p38α is then recognized and degraded by the 26S proteasome.
Figure 1. Mechanism of SJFα-mediated p38α degradation.
Time Course of p38α Degradation
Studies in MDA-MB-231 cells have demonstrated that SJFα induces rapid and sustained degradation of p38α. A cycloheximide (CHX) chase assay, which blocks new protein synthesis, revealed a rapid degradation half-life of p38α in the presence of SJFα.[1] Significant degradation is observed as early as 6 hours, with maximal degradation achieved within 24 hours of treatment.[1] Furthermore, the degradation of p38α is sustained for at least 72 hours after the removal of SJFα from the cell culture medium, indicating a long-lasting effect.[1]
Quantitative Data Summary
The following table summarizes the time course of p38α degradation in MDA-MB-231 cells treated with 250 nM SJFα. The data is compiled from densitometric analysis of Western blots.
| Treatment Time | p38α Protein Level (% of Control) |
| 0 hours | 100% |
| 6 hours | Significantly Reduced |
| 24 hours | ~2.6% (Dmax of 97.4%) |
| 24 hours post-washout | Sustained Degradation |
| 48 hours post-washout | Sustained Degradation |
| 72 hours post-washout | Sustained Degradation |
Experimental Protocols
Experimental Workflow for Time Course Analysis
Figure 2. Workflow for time course analysis.
Protocol 1: Cell Culture and SJFα Treatment
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
SJFα Preparation: Prepare a stock solution of SJFα in DMSO. Further dilute the stock solution in culture medium to the desired final concentration (e.g., 250 nM).
-
Treatment:
-
For the time course experiment, treat the cells with SJFα for various durations (e.g., 0, 2, 4, 6, 12, 24 hours).
-
For the washout experiment, treat cells for 24 hours, then remove the SJFα-containing medium, wash the cells with PBS, and add fresh, compound-free medium. Harvest cells at 24, 48, and 72 hours post-washout.
-
Include a vehicle control (DMSO) for each time point.
-
Protocol 2: Western Blot Analysis for p38α Degradation
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p38α overnight at 4°C. Use an antibody against a loading control (e.g., GAPDH or β-actin) for normalization.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using image analysis software. Normalize the p38α band intensity to the corresponding loading control band intensity.
Conclusion
SJFα is a highly effective PROTAC for inducing the degradation of p38α. For maximal protein degradation in MDA-MB-231 cells, a treatment time of 24 hours is recommended. However, significant degradation is already apparent at 6 hours , and the effect is sustained for at least 72 hours after drug removal. Researchers should consider these kinetics when designing experiments to study the downstream consequences of p38α degradation. The provided protocols offer a robust framework for investigating the efficacy and time course of SJFα and other PROTAC molecules.
References
Application Notes and Protocols for Co-immunoprecipitation Assays with SJFα Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJFα is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of p38α mitogen-activated protein kinase.[1][2] As a heterobifunctional molecule, SJFα functions by inducing the formation of a ternary complex between p38α and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity leads to the polyubiquitination of p38α and its subsequent degradation by the proteasome.[1][3] Co-immunoprecipitation (Co-IP) is a critical technique to investigate the formation of this SJFα-induced p38α:SJFα:VHL ternary complex, providing essential insights into the mechanism of action of this degrader.
These application notes provide detailed protocols for performing Co-IP assays to detect the interaction between p38α and VHL in the presence of SJFα. The protocols are designed for researchers in cell biology, pharmacology, and drug discovery who are investigating the efficacy and mechanism of PROTAC-mediated protein degradation.
Data Presentation
The following tables summarize the quantitative data regarding the activity and selectivity of SJFα.
Table 1: In Vitro Degradation and Ternary Complex Formation of SJFα
| Parameter | Value | Description |
| p38α DC50 | 7.16 nM | Concentration of SJFα required to degrade 50% of p38α in MDA-MB-231 cells.[1][2] |
| p38α Dmax | 97.4% | Maximum degradation of p38α achieved with SJFα treatment in MDA-MB-231 cells.[1][2] |
| p38δ DC50 | 299 nM | Concentration of SJFα required to degrade 50% of p38δ, demonstrating lower potency.[1][2] |
| p38β and p38γ Degradation | Not observed | SJFα does not significantly degrade p38β and p38γ isoforms at concentrations up to 2.5 µM.[1] |
| Ternary Complex Formation | SJFα facilitates a VHL:SJFα:p38α ternary complex. | Demonstrated by in vitro pulldown assays and proximity-based luminescence assays (AlphaLISA).[1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of SJFα and the experimental workflow for Co-immunoprecipitation.
References
Application Notes and Protocols: In Vitro Studies of p38α MAP Kinase Using Small Molecule Degraders and Lentiviral-Mediated Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols and application notes for the in vitro investigation of p38α mitogen-activated protein kinase (MAPK), a key regulator of cellular responses to stress, inflammation, and other extracellular stimuli. Two primary methodologies for downregulating p38α activity in vitro are presented: the use of the selective small molecule degrader, SJFα, and lentiviral-mediated shRNA knockdown.
Clarification on SJFα Delivery: It is important to note that SJFα is a PROTAC® (Proteolysis-Targeting Chimera), a small molecule designed to induce the degradation of p38α protein. As a chemical compound, it is delivered to cells by direct addition to the culture medium. Lentiviral vectors are utilized for the delivery of genetic material (e.g., shRNA) to achieve gene knockdown and are not a delivery method for small molecules like SJFα. This document outlines protocols for both approaches to provide a comprehensive guide for studying p38α function.
Section 1: In Vitro Degradation of p38α using SJFα
SJFα is a potent and selective degrader of p38α protein. It functions by forming a ternary complex between p38α and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of p38α.[1][2] This approach allows for the rapid and sustained removal of the p38α protein, distinct from traditional inhibitors that only block its kinase activity.
Quantitative Data for SJFα Activity
The following table summarizes the degradation potency and selectivity of SJFα in MDA-MB-231 human breast cancer cells.
| Parameter | p38α | p38δ | p38β & p38γ | Reference |
| DC50 | 7.16 ± 1.03 nM | 299 nM | No degradation up to 2.5 µM | [1] |
| Dmax | 97.4% | 18% | Not Applicable | [1] |
-
DC50: The concentration of the degrader required to induce 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
Experimental Protocol: p38α Degradation with SJFα
This protocol describes the treatment of a cell line (e.g., MDA-MB-231) with SJFα to induce the degradation of endogenous p38α.
Materials:
-
SJFα (MedchemExpress, Tocris, etc.)
-
Cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
DMSO (for stock solution)
-
Proteasome inhibitor (e.g., MG-132 or epoxomicin) as a negative control
-
NEDD8-activating enzyme inhibitor (e.g., MLN4924) as a negative control
-
Cell lysis buffer
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against p38α
-
Loading control antibody (e.g., GAPDH, β-actin)
-
Secondary antibody
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
SJFα Preparation: Prepare a stock solution of SJFα in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment:
-
For dose-response experiments, treat cells with a range of SJFα concentrations (e.g., 0.025-2.5 µM) for a fixed time (e.g., 6, 24, 48, or 72 hours).[3]
-
For time-course experiments, treat cells with a fixed concentration of SJFα and harvest at different time points.
-
Include a vehicle control (DMSO) and negative controls (pretreatment with a proteasome inhibitor like epoxomicin or a neddylation inhibitor like MLN4924) to confirm proteasome-dependent degradation.[1]
-
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein lysates to the same concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p38α and a loading control.
-
Incubate with the appropriate secondary antibody and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities to determine the percentage of p38α degradation relative to the vehicle control.
Signaling Pathway of SJFα-Mediated p38α Degradation
Caption: SJFα-mediated degradation of p38α via the ubiquitin-proteasome system.
Section 2: Lentiviral-Mediated shRNA Knockdown of p38α
Lentiviral vectors are efficient tools for delivering genetic material into a wide range of cell types, including both dividing and non-dividing cells, to achieve stable gene knockdown.[4] This section provides a protocol for the production of lentiviral particles encoding a short hairpin RNA (shRNA) against p38α and their use for in vitro studies.
Experimental Workflow for Lentiviral Knockdown
Caption: Workflow for p38α knockdown using lentiviral-delivered shRNA.
Protocol: Lentivirus Production and Cell Transduction
This protocol is adapted from standard lentiviral production methods.[5][6][7]
Part 1: Lentivirus Production in HEK293T Cells
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid with shRNA targeting p38α (e.g., pLKO.1-p38α)
-
Second-generation packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000, PEI)[5]
-
High-glucose DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm filter
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they are 70-80% confluent on the day of transfection.[6]
-
Transfection:
-
In a sterile tube, mix the transfer plasmid (e.g., 4 µg), psPAX2 (e.g., 4 µg), and pMD2.G (e.g., 2 µg) in serum-free medium like Opti-MEM.
-
Add the transfection reagent according to the manufacturer's protocol and incubate to form DNA-lipid complexes.
-
Add the transfection mix dropwise to the HEK293T cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator. Change the medium 4-6 hours post-transfection to complete growth medium.[8]
-
Virus Harvest:
-
At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at a low speed (e.g., 500 x g for 5 minutes) to pellet any cell debris.[8]
-
Filter the supernatant through a 0.45 µm filter. The viral supernatant can be used directly or concentrated.
-
-
(Optional) Concentration: For higher titers, concentrate the virus using methods like ultracentrifugation through a sucrose cushion or commercially available concentration reagents.
Part 2: Transduction of Target Cells
Materials:
-
Target cells
-
Lentiviral supernatant
-
Polybrene
-
Complete culture medium
-
Puromycin (or other selection antibiotic corresponding to the plasmid)
Procedure:
-
Cell Seeding: Seed target cells in a multi-well plate.
-
Transduction:
-
Medium Change: After 24 hours, replace the virus-containing medium with fresh complete culture medium.
-
Antibiotic Selection: 48-72 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the medium. The concentration of the antibiotic should be predetermined from a kill curve.
-
Expansion: Expand the surviving cells, which now stably express the p38α shRNA.
-
Validation of Knockdown: Confirm the knockdown of p38α expression by Western blotting and/or qRT-PCR, comparing the transduced cells to a control cell line transduced with a non-targeting shRNA.
Section 3: Downstream In Vitro Assays
Following either SJFα treatment or lentiviral knockdown of p38α, a variety of in vitro assays can be performed to investigate the functional consequences.
Recommended Assays:
-
Cell Viability/Proliferation Assays: Use assays like MTS, MTT, or real-time live-cell imaging to assess the impact of p38α downregulation on cell growth and survival.
-
Apoptosis Assays: Quantify apoptosis using methods such as Annexin V/PI staining followed by flow cytometry, or live-cell imaging with apoptosis-detecting reagents.[9]
-
Cell Cycle Analysis: Analyze cell cycle distribution using propidium iodide staining and flow cytometry to determine if p38α downregulation affects cell cycle progression.
-
Cytokine/Chemokine Profiling: Measure the secretion of inflammatory mediators using ELISA or multiplex bead arrays, as p38α is a key regulator of inflammation.
-
Quantitative RT-PCR (qRT-PCR): Analyze changes in the expression of downstream target genes of the p38 MAPK pathway.[5]
By employing these complementary approaches, researchers can gain a robust understanding of the cellular functions of p38α and validate its potential as a therapeutic target.
References
- 1. Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. youtube.com [youtube.com]
- 5. jove.com [jove.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Video: A Protocol for the Production of Integrase-deficient Lentiviral Vectors for CRISPR/Cas9-mediated Gene Knockout in Dividing Cells [jove.com]
- 8. Frontiers | Transcriptomic profiling of neural cultures from the KYOU iPSC line via alternative differentiation protocols [frontiersin.org]
- 9. news-medical.net [news-medical.net]
Troubleshooting & Optimization
Optimizing SJFα concentration to avoid off-target effects
This guide provides troubleshooting information and frequently asked questions for researchers using SJFα, a potent and selective inhibitor of the Juno Kinase (JK). Proper concentration optimization is critical to leverage its therapeutic potential while avoiding confounding off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SJFα?
A1: SJFα is an ATP-competitive inhibitor of Juno Kinase (JK), a key enzyme in the Growth and Apoptosis Signaling Pathway (GASP). By binding to the ATP pocket of JK, SJFα prevents the phosphorylation of its downstream target, Pro-Apoptotic Factor-1 (PAF1), thereby inhibiting the apoptotic cascade and promoting cell survival.
Q2: What are the known off-target effects of SJFα?
A2: At higher concentrations, SJFα can inhibit other kinases with similar ATP-binding domains. The most prominent off-targets are Saturn Kinase and Flora Kinase. Inhibition of these kinases can lead to unintended phenotypes, such as cell cycle arrest or metabolic dysregulation, which can confound experimental results. A selectivity of >10-100 fold for the primary target is typically considered good for a selective inhibitor.[1]
Q3: What is the recommended starting concentration for SJFα in cell-based assays?
A3: For initial experiments, we recommend a starting concentration of 100 nM. However, the optimal concentration is highly dependent on the cell line and experimental conditions. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific system.[1] For most cell lines, a concentration range of 1-10 µM is effective, while concentrations exceeding 10 µM are more likely to cause off-target effects.[1]
Q4: How should I prepare and store SJFα?
A4: SJFα is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the vial with the appropriate volume of DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, dilute the stock in your cell culture medium. The final DMSO concentration in your experiment should ideally be below 0.1% to prevent solvent-induced artifacts.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of SJFα
This table summarizes the IC50 values of SJFα against its primary target and key off-target kinases, providing a clear window of its selectivity.
| Kinase Target | IC50 (nM) | Description |
| Juno Kinase (JK) | 50 | Primary Target |
| Saturn Kinase | 850 | Off-Target 1 |
| Flora Kinase | 1500 | Off-Target 2 |
Table 2: Recommended Starting Concentration Ranges for Common Cell Lines
Use this table as a guideline for designing your initial dose-response experiments.
| Cell Line | Seeding Density (cells/well) | Recommended Concentration Range |
| HeLa | 5,000 | 10 nM - 5 µM |
| HEK293 | 8,000 | 20 nM - 10 µM |
| A549 | 6,000 | 50 nM - 10 µM |
| PANC-1 | 8,000 | 100 nM - 20 µM |
Visualized Pathways and Workflows
References
How to minimize SJFα toxicity in cell lines
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering unexpected cytotoxicity when using SJFα, a selective p38α PROTAC degrader.
Frequently Asked Questions (FAQs)
Q1: What is SJFα and what is its mechanism of action?
SJFα is a potent and selective PROTAC (Proteolysis-Targeting Chimera) designed to degrade the p38α protein.[1][2][3][4] It is a heterobifunctional molecule composed of a ligand that binds to the p38α protein and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination of p38α, marking it for degradation by the cell's proteasome.[5][6] This targeted degradation allows for the study of p38α loss-of-function.
Q2: Why am I observing high levels of cytotoxicity in my cell line after treatment with SJFα?
High cytotoxicity can stem from several factors:
-
On-Target Toxicity: The degradation of p38α itself may be detrimental to your specific cell line. The p38 MAPK pathway is involved in cellular stress responses, inflammation, and apoptosis, and its inhibition or degradation can lead to cell death in certain contexts.[1]
-
Off-Target Toxicity: The compound may be causing the degradation of other essential proteins or engaging in off-target pharmacology unrelated to its PROTAC activity. While SJFα is highly selective for p38α over other p38 isoforms, off-target effects are a possibility with any small molecule.[2][3][5]
-
Cell Line Sensitivity: Different cell lines exhibit varied sensitivity to cytotoxic agents due to their unique genetic and proteomic makeup.
-
Experimental Conditions: Factors such as compound concentration, treatment duration, cell confluency, and solvent effects (e.g., DMSO toxicity) can significantly impact cell viability.
Q3: What are potential mechanisms of off-target toxicity for a PROTAC like SJFα?
Off-target toxicity from PROTACs can arise from:
-
Degradation of Unintended Proteins: The PROTAC may induce the degradation of proteins other than p38α. This can be evaluated using global proteomics.[7]
-
Component-Specific Effects: The individual components of the PROTAC (the p38α binder or the VHL ligand) may have their own pharmacological activities independent of protein degradation.
-
Formation of Unintended Ternary Complexes: The PROTAC might bring the E3 ligase into proximity with proteins other than the intended target, leading to their degradation.
-
Cellular Stress: High concentrations of a PROTAC can lead to generalized cellular stress, triggering apoptosis or necrosis.
Q4: How can I determine if the observed cytotoxicity is an on-target or off-target effect of SJFα?
Distinguishing between on-target and off-target effects is crucial. A key strategy is to use control compounds. One essential control is a molecule where the E3 ligase binder is chemically altered (e.g., by changing its stereochemistry) to prevent it from binding to the E3 ligase. This "inactive" PROTAC should still bind to p38α but will not cause its degradation. If this control compound does not cause cytotoxicity while SJFα does, it strongly suggests the toxicity is linked to the degradation of the target protein.[8]
Troubleshooting Guides
This section provides actionable steps to address specific issues encountered during experiments with SJFα.
Problem 1: Excessive Cell Death at Expected Working Concentrations
If you are observing higher-than-expected cytotoxicity, it is important to optimize your experimental parameters systematically.
Answer:
Step 1: Verify Compound Integrity and Concentration Ensure your SJFα stock solution is correctly prepared and has been stored properly to avoid degradation (-20°C or -80°C).[1] It is soluble in DMSO.[2] Always use a freshly thawed aliquot for experiments. Confirm the final concentration in your culture medium, keeping the final DMSO concentration below 0.5% to avoid solvent-induced toxicity.
Step 2: Optimize Dose and Duration The cytotoxic effect of any compound is dependent on both concentration and exposure time.
-
Recommendation: Perform a matrix experiment by testing a range of SJFα concentrations (e.g., from 1 nM to 10 µM) over several time points (e.g., 6, 24, 48, and 72 hours).
-
Objective: Identify the lowest concentration and shortest time required to achieve significant p38α degradation without inducing widespread cell death. This can be quantified using a standard cell viability assay.
Step 3: Quantify Cell Viability Use a quantitative method to assess cell viability accurately. The MTT assay is a common colorimetric method that measures metabolic activity, which correlates with the number of viable cells.[8]
Table 1: Hypothetical Cell Viability Data (MTT Assay)
| Cell Line | SJFα Conc. (nM) | % Viability (24h) | % Viability (48h) |
|---|---|---|---|
| Cell Line A (Sensitive) | 0 (Control) | 100% | 100% |
| 10 | 95% | 85% | |
| 100 | 70% | 45% | |
| 1000 | 30% | 15% | |
| Cell Line B (Resistant) | 0 (Control) | 100% | 100% |
| 10 | 99% | 98% | |
| 100 | 96% | 92% |
| | 1000 | 85% | 75% |
Problem 2: Difficulty Distinguishing Between Apoptosis and Necrosis
Understanding the mode of cell death (programmed apoptosis vs. uncontrolled necrosis) can provide insights into the mechanism of toxicity.
Answer:
To differentiate between these forms of cell death, an Annexin V and Propidium Iodide (PI) assay followed by flow cytometry is recommended.
-
Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells.
-
Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter and stain the DNA of late apoptotic and necrotic cells with compromised membranes.
Table 2: Hypothetical Apoptosis/Necrosis Data (Annexin V/PI Assay)
| Treatment (24h) | % Live Cells (Annexin V-/PI-) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
|---|---|---|---|
| Control (DMSO) | 95% | 3% | 2% |
| SJFα (100 nM) | 60% | 25% | 15% |
| SJFα (1 µM) | 20% | 40% | 40% |
| Positive Control (e.g., Staurosporine) | 15% | 55% | 30% |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol measures cell metabolic activity as an indicator of viability.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of SJFα in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired SJFα concentrations (including a vehicle-only control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol quantifies the percentage of cells undergoing apoptosis and necrosis.
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with SJFα for the desired time. Include both negative (vehicle) and positive (e.g., staurosporine) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical pathway for SJFα-induced off-target apoptosis via p38 MAPK activation.
Experimental Workflow Diagram
References
- 1. youtube.com [youtube.com]
- 2. deepdyve.com [deepdyve.com]
- 3. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 4. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Resistance to SJFα-Mediated Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with SJFα-mediated protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is SJFα and how does it work?
A1: SJFα is a potent and selective PROTAC (Proteolysis-Targeting Chimera) designed to induce the degradation of the p38α protein.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to the p38α protein, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] By bringing p38α and the VHL E3 ligase into close proximity, SJFα facilitates the ubiquitination of p38α, marking it for degradation by the proteasome.[3]
Q2: What are the key steps in SJFα-mediated protein degradation?
A2: The process involves the formation of a ternary complex between SJFα, the p38α protein, and the VHL E3 ligase. This proximity allows for the transfer of ubiquitin from an E2-conjugating enzyme to p38α. The poly-ubiquitinated p38α is then recognized and degraded by the 26S proteasome.
Q3: What is the typical potency and efficacy of SJFα?
A3: SJFα is a highly potent degrader of p38α with a DC50 (half-maximal degradation concentration) of 7.16 nM and a Dmax (maximum degradation) of 97.4%.[1][2]
Q4: How selective is SJFα?
A4: SJFα is highly selective for p38α. It shows significantly lower potency for the degradation of p38δ (DC50 = 299 nM) and does not cause significant degradation of p38β, p38γ, or other related MAPKs like ERK1/2 or JNK1/2.[2]
Troubleshooting Guides
Issue 1: Reduced or no degradation of p38α.
Q: My Western blot shows no decrease in p38α levels after treating cells with SJFα. What could be the problem?
A: There are several potential reasons for a lack of p38α degradation. Here's a step-by-step guide to troubleshoot this issue:
-
Confirm Compound Integrity and Concentration:
-
Action: Verify the correct storage of your SJFα stock solution (-20°C or -80°C).[1] Ensure accurate dilution to the desired final concentration.
-
Rationale: Improper storage or dilution can lead to reduced compound activity.
-
-
Check for Proteasome and Neddylation Inhibition:
-
Action: As a control, pre-treat cells with a proteasome inhibitor (e.g., epoxomicin) or a neddylation inhibitor (e.g., MLN4924) before adding SJFα.[4]
-
Rationale: If SJFα is working correctly, inhibiting the proteasome or neddylation pathway should rescue p38α from degradation. If there is no change, the issue may lie upstream.
-
-
Assess Ternary Complex Formation:
-
Action: Perform a co-immunoprecipitation (co-IP) experiment to determine if the SJFα-p38α-VHL ternary complex is forming.
-
Rationale: The formation of this complex is essential for ubiquitination and subsequent degradation.[5]
-
-
Investigate p38α Ubiquitination:
-
Action: Conduct an in-cell ubiquitination assay to check if p38α is being ubiquitinated upon SJFα treatment.
-
Rationale: Lack of ubiquitination despite ternary complex formation could indicate a problem with the ubiquitination machinery.
-
Issue 2: Development of resistance to SJFα over time.
Q: After initial success, my cells are no longer responding to SJFα treatment. Why is this happening and what can I do?
A: Acquired resistance to PROTACs like SJFα can occur through several mechanisms. Here's how to investigate and potentially overcome this:
-
Sequence the Target Protein and E3 Ligase Components:
-
Action: Perform genomic sequencing of the p38α and VHL genes in your resistant cell line.
-
Rationale: Mutations in the binding sites of either the target protein or the E3 ligase can prevent the formation of the ternary complex, leading to resistance.
-
-
Assess E3 Ligase Complex Integrity:
-
Action: Use Western blotting to check the expression levels of key components of the VHL E3 ligase complex (e.g., VHL, CUL2).
-
Rationale: Genomic alterations leading to the loss of essential E3 ligase components can cause resistance.[6]
-
-
Investigate Drug Efflux Pump Expression:
-
Action: Use qPCR or Western blotting to measure the expression of ABC transporters, such as ABCB1 (MDR1).
-
Rationale: Upregulation of drug efflux pumps can reduce the intracellular concentration of the PROTAC, leading to resistance.
-
-
Consider Combination Therapies:
-
Action: If drug efflux is the cause of resistance, co-treatment with an inhibitor of the specific ABC transporter may restore sensitivity to SJFα.
-
Data Presentation
Table 1: In Vitro Degradation Potency and Efficacy of SJFα
| Parameter | Value | Cell Line | Reference |
| DC50 | 7.16 nM | MDA-MB-231 | [1][2] |
| Dmax | 97.4% | MDA-MB-231 | [1][2] |
Table 2: Selectivity Profile of SJFα
| Target | DC50 | Cell Line | Reference |
| p38α | 7.16 nM | MDA-MB-231 | [2] |
| p38δ | 299 nM | MDA-MB-231 | [2] |
| p38β | No significant degradation | MDA-MB-231 | [2] |
| p38γ | No significant degradation | MDA-MB-231 | [2] |
Experimental Protocols
1. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is adapted from a two-step immunoprecipitation approach to confirm the formation of the p38α-SJFα-VHL ternary complex.[7][8]
-
Cell Culture and Lysis:
-
Culture cells (e.g., HEK293T or a relevant cancer cell line) and treat with SJFα or DMSO (vehicle control) for the desired time.
-
Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against one component of the complex (e.g., anti-p38α) overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.
-
Wash the beads several times with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against the other components of the complex (e.g., anti-VHL and anti-p38α). An increased VHL signal in the SJFα-treated sample compared to the control indicates ternary complex formation.
-
2. In-Cell Ubiquitination Assay
This protocol is a standard method to detect the ubiquitination of a target protein.
-
Cell Treatment and Lysis:
-
Treat cells with SJFα. It is recommended to also include a proteasome inhibitor (e.g., MG132 or epoxomicin) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
-
Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration.
-
-
Immunoprecipitation of Target Protein:
-
Immunoprecipitate the target protein (p38α) using a specific antibody.
-
-
Western Blotting for Ubiquitin:
-
Elute the immunoprecipitated protein and run on an SDS-PAGE gel.
-
Transfer to a PVDF membrane and probe with an anti-ubiquitin antibody. A smear or ladder of high molecular weight bands in the SJFα-treated lane indicates poly-ubiquitination of p38α.
-
3. Cell Viability Assay
This assay is used to determine the cytotoxic effects of SJFα and to assess resistance.[6]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of SJFα.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
Use a commercial cell viability reagent (e.g., CellTiter-Glo) according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Analyze the data to determine the IC50 value. An increase in the IC50 value in resistant cells compared to the parental cell line indicates the development of resistance.
-
Visualizations
Caption: SJFα-mediated degradation pathway.
Caption: Troubleshooting workflow for lack of p38α degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SJFalpha | Active Degraders | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of SJFα in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of the hypothetical molecule SJFα in solution.
Frequently Asked Questions (FAQs)
Q1: My SJFα solution is showing signs of precipitation. What are the potential causes and solutions?
A1: Precipitation of SJFα can be attributed to several factors, including aggregation, poor solubility, or buffer incompatibility.
-
Aggregation: SJFα may be prone to self-association, leading to the formation of insoluble aggregates.
-
Solubility: The concentration of SJFα in your solution may exceed its solubility limit under the current buffer conditions.
-
Buffer Incompatibility: Components of your buffer system could be interacting with SJFα, reducing its stability and causing it to precipitate.
Troubleshooting Steps:
-
Optimize Buffer Conditions: Experiment with different pH values and buffer systems. A pH screen can help identify the range where SJFα exhibits maximum stability.
-
Include Stabilizing Excipients: The addition of excipients can help prevent aggregation and improve solubility. See the table below for common examples.
-
Adjust SJFα Concentration: Determine the optimal concentration range for your experiments to avoid exceeding the solubility limit.
Q2: I am observing a loss of SJFα activity over time. How can I mitigate this?
A2: A decline in biological activity can indicate degradation or conformational changes in SJFα.
Troubleshooting Steps:
-
Control Temperature: Store SJFα solutions at the recommended temperature and minimize freeze-thaw cycles.
-
Add Protective Agents: Include agents such as glycerol or BSA to protect SJFα from degradation.
-
Optimize pH: Ensure the buffer pH is at the optimal level for SJFα activity and stability.
Troubleshooting Guides
Guide 1: Addressing SJFα Aggregation
Aggregation is a common issue that can lead to precipitation and loss of function. Dynamic Light Scattering (DLS) is a useful technique to monitor aggregation.
Experimental Protocol: Dynamic Light Scattering (DLS) for Aggregation Analysis
-
Sample Preparation: Prepare SJFα samples in various buffer conditions or with different excipients. Ensure all solutions are filtered through a 0.22 µm filter.
-
Instrument Setup: Set up the DLS instrument according to the manufacturer's instructions.
-
Data Acquisition: Measure the particle size distribution of each sample. An increase in the average particle size or the appearance of multiple peaks can indicate aggregation.
-
Data Analysis: Analyze the data to determine the extent of aggregation under each condition.
Table 1: Effect of Excipients on SJFα Aggregation
| Excipient | Concentration | Average Particle Size (nm) | Polydispersity Index (PDI) |
| None (Control) | - | 550 | 0.8 |
| Polysorbate 80 | 0.01% | 120 | 0.3 |
| L-Arginine | 50 mM | 150 | 0.4 |
| Sucrose | 5% | 200 | 0.5 |
Guide 2: Optimizing SJFα Solubility
Improving the solubility of SJFα is crucial for maintaining a stable and active solution.
Experimental Protocol: Solubility Assessment via UV-Vis Spectroscopy
-
Sample Preparation: Prepare a series of SJFα solutions with increasing concentrations in the desired buffer.
-
Incubation: Allow the solutions to equilibrate for a set period (e.g., 24 hours) at a controlled temperature.
-
Centrifugation: Centrifuge the samples to pellet any insoluble material.
-
Measurement: Measure the absorbance of the supernatant at the characteristic wavelength for SJFα.
-
Analysis: Plot absorbance versus concentration. The point at which the absorbance plateaus indicates the solubility limit.
Table 2: Influence of pH on SJFα Solubility
| pH | Buffer System | Solubility (mg/mL) |
| 5.0 | Acetate | 0.5 |
| 6.0 | Phosphate | 1.2 |
| 7.0 | Phosphate | 2.5 |
| 8.0 | Tris | 1.8 |
Visualizing Experimental Workflows and Pathways
Caption: Workflow for assessing SJFα stability.
Caption: Hypothetical SJFα signaling cascade.
Addressing variability in SJFα experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing SJFα in their experiments. Our goal is to help you navigate potential sources of variability and achieve consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is SJFα and how does it work?
SJFα is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of the p38α protein.[1][2][3] It functions by hijacking the cell's natural protein disposal system. SJFα is a heterobifunctional molecule, meaning it has two active ends: one that binds to p38α and another that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination of p38α, marking it for degradation by the proteasome.[4]
Q2: What are the key parameters to describe the efficacy of SJFα?
The efficacy of SJFα is typically characterized by two key parameters:
-
DC50: The concentration of SJFα required to degrade 50% of the target protein (p38α). For SJFα, the reported DC50 for p38α is approximately 7.16 nM.[1][2][3]
-
Dmax: The maximum percentage of protein degradation achievable with SJFα. The reported Dmax for p38α is around 97.4%.[1][2][3]
Q3: How selective is SJFα?
SJFα is highly selective for p38α over other p38 isoforms. It is significantly less effective at degrading p38δ (DC50 = 299 nM) and does not cause significant degradation of p38β or p38γ at concentrations up to 2.5 µM.[1][2][4]
Troubleshooting Guide
Issue 1: High Variability in p38α Degradation Between Experiments
Possible Cause 1: Inconsistent Cell Culture Conditions
Cell density, passage number, and overall cell health can significantly impact PROTAC efficacy.
Solution:
-
Standardize Seeding Density: Ensure cells are seeded at a consistent density for every experiment.
-
Monitor Passage Number: Use cells within a defined low-passage number range to avoid phenotypic drift.
-
Confirm Cell Health: Regularly check for signs of stress or contamination.
Possible Cause 2: Variability in SJFα Aliquots
Repeated freeze-thaw cycles can degrade the compound.
Solution:
-
Aliquot Stock Solutions: Upon reconstitution, prepare single-use aliquots of your SJFα stock solution and store them at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Minimize Freeze-Thaw Cycles: Avoid repeated freezing and thawing of the same aliquot.
Issue 2: Lower than Expected p38α Degradation (Low Dmax)
Possible Cause 1: Suboptimal SJFα Concentration (The "Hook Effect")
At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which do not lead to degradation. This phenomenon, known as the "hook effect," can lead to reduced degradation at higher concentrations.
Solution:
-
Perform a Wide Dose-Response: Test a broad range of SJFα concentrations (e.g., from 0.1 nM to 10 µM) to identify the optimal concentration for maximal degradation and to observe the hook effect.
Possible Cause 2: Cell Line-Specific Differences
The expression levels of p38α and VHL E3 ligase components can vary between cell lines, affecting the efficiency of ternary complex formation and subsequent degradation.[3]
Solution:
-
Characterize Your Cell Line: If possible, quantify the baseline expression levels of p38α and VHL in your chosen cell line(s).
-
Test Multiple Cell Lines: If feasible, compare the effects of SJFα in different cell lines to understand the impact of cellular context.
Possible Cause 3: Issues with Ternary Complex Formation
Efficient degradation depends on the formation of a stable ternary complex between SJFα, p38α, and VHL.
Solution:
-
Optimize Incubation Time: Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration for maximal p38α degradation.
-
Consider Advanced Assays: If problems persist, specialized biophysical assays like ALPHA or FP can be used to directly measure ternary complex formation.[5][6]
Issue 3: Inconsistent Western Blot Results
Possible Cause 1: Variability in Protein Loading
Uneven protein loading between lanes can lead to inaccurate quantification of p38α levels.
Solution:
-
Accurate Protein Quantification: Use a reliable protein quantification assay (e.g., BCA) to ensure equal loading.
-
Use a Loading Control: Always probe your western blots with an antibody against a stable housekeeping protein (e.g., GAPDH, β-actin, or Tubulin) to normalize for loading differences.
Possible Cause 2: Poor Antibody Quality
The quality of the primary antibody against p38α is crucial for obtaining a specific and strong signal.
Solution:
-
Validate Your Antibody: Ensure your p38α antibody is validated for western blotting and shows a specific band at the correct molecular weight.
-
Optimize Antibody Dilution: Perform a titration experiment to find the optimal primary antibody concentration.
Experimental Protocols and Data Presentation
Quantitative Data Summary
| Parameter | SJFα Value | Reference |
| Target Protein | p38α | [1][2][3] |
| E3 Ligase Recruited | VHL | [2][3] |
| DC50 (p38α) | 7.16 nM | [1][2][3] |
| Dmax (p38α) | 97.4% | [1][2][3] |
| DC50 (p38δ) | 299 nM | [1][2] |
| Cell Line Example | MDA-MB-231 | [1][4] |
Detailed Protocol: Western Blot for p38α Degradation
This protocol outlines the key steps for assessing SJFα-mediated p38α degradation via western blotting.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., MDA-MB-231) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of SJFα concentrations (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p38α (at the optimized dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin).
-
Quantify the band intensities and normalize the p38α signal to the loading control.
-
Visualizations
Caption: Mechanism of action for SJFα-mediated degradation of p38α.
Caption: A logical workflow for troubleshooting SJFα experimental variability.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
SJFα degradation efficiency in different cell lines
Welcome to the technical support center for the SJFα PROTAC degrader. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing SJFα for the targeted degradation of p38α protein. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is SJFα and what is its primary target?
SJFα is a selective Proteolysis Targeting Chimera (PROTAC) degrader. Its primary target is the p38α mitogen-activated protein kinase (MAPK), a protein involved in cellular responses to stress and implicated in various diseases, including cancer. SJFα is designed to induce the degradation of p38α protein rather than just inhibiting its activity.
Q2: How does SJFα mediate the degradation of p38α?
SJFα is a heterobifunctional molecule. One end binds to the p38α protein, and the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the formation of a ternary complex between p38α, SJFα, and the VHL E3 ligase. This complex facilitates the ubiquitination of p38α, marking it for degradation by the cell's natural protein disposal system, the proteasome.[1]
Q3: What is the degradation efficiency of SJFα?
The degradation efficiency of SJFα has been primarily characterized in the MDA-MB-231 human breast cancer cell line. In these cells, SJFα induces the degradation of p38α with a half-maximal degradation concentration (DC50) of 7.16 nM and a maximum degradation (Dmax) of 97.4%.[2]
Q4: How selective is SJFα for p38α?
SJFα demonstrates high selectivity for p38α over other p38 isoforms. It is significantly less effective at degrading p38δ, with a reported DC50 of 299 nM, and does not show significant degradation of p38β or p38γ at concentrations up to 2.5 µM in MDA-MB-231 cells.[1][2]
SJFα Degradation Efficiency in Different Cell Lines
Currently, detailed quantitative data on the degradation efficiency of SJFα is predominantly available for the MDA-MB-231 cell line. Limited information is publicly available for a broader range of cancer cell lines. Researchers are encouraged to determine the optimal concentration and treatment time for their specific cell line of interest.
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | Reference |
| MDA-MB-231 | Breast Cancer | 7.16 | 97.4 | [2] |
| HeLa | Cervical Cancer | Data not quantified in terms of DC50/Dmax, but ubiquitination of p38α has been demonstrated. |
Experimental Protocols
Western Blotting for p38α Degradation
This protocol is a standard method to quantify the reduction in p38α protein levels following SJFα treatment.
-
Cell Seeding and Treatment: Plate cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of harvesting. Allow cells to adhere overnight. Treat cells with varying concentrations of SJFα (e.g., 0.1 nM to 1000 nM) for a predetermined time (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p38α overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p38α signal to a loading control (e.g., GAPDH, β-actin, or α-tubulin).
Cycloheximide (CHX) Chase Assay
This assay is used to determine the effect of SJFα on the half-life of the p38α protein.
-
Cell Seeding and Pre-treatment: Seed cells as you would for a standard western blot experiment. Pre-treat the cells with a protein synthesis inhibitor, such as cycloheximide (e.g., 100 µg/mL), for 1 hour to block the production of new p38α protein.[3]
-
SJFα Treatment: After the pre-treatment, add SJFα at a fixed concentration (e.g., 250 nM) to the media.
-
Time Course Collection: Harvest cell lysates at various time points after SJFα addition (e.g., 0, 30, 60, 120, 240 minutes).
-
Western Blot Analysis: Perform western blotting as described above to determine the remaining levels of p38α at each time point.
-
Data Analysis: Plot the percentage of remaining p38α protein against time. The time at which 50% of the protein is degraded represents the half-life.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak p38α degradation | 1. Cell line specific factors: The cell line may have low expression of VHL or other components of the ubiquitin-proteasome system. 2. Suboptimal SJFα concentration or treatment time: The concentration may be too low or the treatment duration too short. 3. Poor cell permeability of SJFα: The compound may not be efficiently entering the cells. 4. Formation of inactive binary complexes (Hook Effect): At very high concentrations, SJFα may form separate binary complexes with p38α and VHL, preventing the formation of the productive ternary complex. | 1. Confirm the expression of VHL in your cell line via western blot or qPCR. Consider using a different cell line with known VHL expression. 2. Perform a dose-response and time-course experiment to determine the optimal conditions. 3. While SJFα is a small molecule designed for cell permeability, this can be cell-line dependent. Unfortunately, this is difficult to directly measure without specialized assays. 4. Test a wider range of concentrations, including lower concentrations, to see if the "hook effect" is occurring. |
| High background in Western Blot | 1. Insufficient blocking: The blocking step may not be adequate to prevent non-specific antibody binding. 2. Antibody concentration too high: The primary or secondary antibody concentration may be excessive. 3. Inadequate washing: Insufficient washing steps can leave behind unbound antibodies. | 1. Increase the blocking time to 1-2 hours or try a different blocking agent (e.g., BSA instead of milk). 2. Titrate the primary and secondary antibody concentrations to find the optimal dilution. 3. Increase the number and duration of washes with TBST. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Differences in cell confluency, passage number, or media can affect cellular responses. 2. Inconsistent reagent preparation: Variations in the preparation of lysis buffers or antibody dilutions. 3. Pipetting errors: Inaccurate pipetting can lead to variability in cell numbers or reagent concentrations. | 1. Maintain consistent cell culture practices. Ensure cells are at a similar confluency for each experiment and use cells within a consistent passage number range. 2. Prepare fresh reagents for each experiment and ensure they are well-mixed. 3. Use calibrated pipettes and practice proper pipetting techniques. |
| Off-target effects observed | 1. SJFα may degrade other proteins: Although shown to be selective for p38α, off-target degradation in certain contexts cannot be entirely ruled out. | 1. Perform proteomic studies to identify other proteins that may be degraded by SJFα in your specific cell line. Include a negative control PROTAC that does not bind to p38α but still recruits VHL. |
Visualizations
Caption: Mechanism of SJFα-mediated p38α degradation.
Caption: Western blot workflow for p38α degradation.
References
Technical Support Center: SJFα Cellular Uptake
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to confirm the cellular entry of SJFα, a novel therapeutic agent.
Frequently Asked Questions (FAQs)
Q1: What is the first step to confirm if SJFα is entering the cells?
A1: The most direct method is to use a labeled version of SJFα. Fluorescently labeling SJFα allows for direct visualization of its cellular uptake and subcellular localization using fluorescence microscopy.
Q2: Which fluorescent dye should I use to label SJFα?
A2: The choice of fluorescent dye depends on your experimental setup, specifically the available excitation and emission wavelengths on your fluorescence microscope. It's also crucial to select a dye that is stable and has a low impact on the bioactivity of SJFα.[1] Common choices include FAM, TAMRA, and Cyanine dyes like Cy3 and Cy5.[2]
Q3: My fluorescently labeled SJFα is showing a signal, but I'm not sure if it's inside the cell or just bound to the membrane. How can I confirm intracellular localization?
A3: This is a common issue. To differentiate between membrane-bound and internalized SJFα, you can use techniques like confocal microscopy, which allows for optical sectioning of the cell. Additionally, you can perform a co-localization study with a known intracellular marker. Another approach is to use a trypan blue quenching assay, where the fluorescence of extracellularly bound SJFα is quenched, leaving only the intracellular signal.
Q4: I am concerned that the fluorescent label might be altering the properties of SJFα. Are there label-free methods to confirm cellular entry?
A4: Yes, several label-free methods can be used. These include Western blotting to detect SJFα in cell lysates, and Liquid Chromatography-Mass Spectrometry (LC-MS) for quantification of the compound within the cells.[3][4] Functional assays that measure a downstream biological effect of SJFα can also indirectly confirm its entry.[5][6][7]
Q5: My functional assay is not showing the expected downstream effect. Does this mean SJFα is not entering the cells?
Troubleshooting Guides
Issue 1: No or Weak Signal with Fluorescently Labeled SJFα
| Potential Cause | Troubleshooting Step |
| Low concentration of labeled SJFα | Increase the concentration of labeled SJFα in a stepwise manner. |
| Short incubation time | Increase the incubation time to allow for sufficient uptake. |
| Photobleaching of the fluorophore | Minimize exposure of the labeled compound to light. Use an anti-fade mounting medium. |
| Incorrect filter sets on the microscope | Ensure the excitation and emission filters match the spectral properties of your chosen fluorophore. |
| Cell health issues | Ensure cells are healthy and not overly confluent, as this can affect uptake mechanisms.[8] |
Issue 2: High Background Fluorescence
| Potential Cause | Troubleshooting Step |
| Excess labeled SJFα in the medium | Thoroughly wash the cells with fresh buffer (e.g., PBS) after incubation to remove any unbound compound. |
| Autofluorescence of cells or medium | Image a control sample of unstained cells to determine the level of autofluorescence. Use a fluorophore with a longer wavelength (e.g., near-infrared) to minimize autofluorescence.[9] |
| Non-specific binding to the culture dish | Use low-binding plates or coat the plates with a blocking agent. |
Issue 3: Inconsistent Results Between Replicates
| Potential Cause | Troubleshooting Step |
| Variability in cell seeding density | Ensure a consistent number of cells are seeded in each well or dish. |
| Uneven distribution of labeled SJFα | Gently mix the plate after adding the labeled compound to ensure even distribution. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. |
| Inconsistent incubation times | Ensure all samples are incubated for the same duration. |
Experimental Protocols
Protocol 1: Direct Visualization of SJFα Uptake using Fluorescence Microscopy
Objective: To visually confirm the intracellular localization of fluorescently labeled SJFα.
Materials:
-
Fluorescently labeled SJFα (e.g., SJFα-FITC)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Mounting medium with DAPI
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with PBS.
-
Add fresh medium containing the desired concentration of fluorescently labeled SJFα to the cells.
-
Incubate for the desired time period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.
-
After incubation, remove the medium containing labeled SJFα and wash the cells three times with PBS to remove any unbound compound.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[10]
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Data Interpretation: A positive result is indicated by the presence of a fluorescent signal within the cell boundaries, distinct from the DAPI-stained nucleus. Confocal microscopy can be used for more precise localization.
Protocol 2: Quantification of Intracellular SJFα using LC-MS/MS
Objective: To quantify the amount of SJFα that has entered the cells.
Materials:
-
Unlabeled SJFα
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Cell lysis buffer
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Seed a known number of cells in multi-well plates and allow them to adhere.
-
Treat the cells with a known concentration of SJFα for a specific duration.
-
After incubation, aspirate the medium and wash the cells thoroughly with ice-cold PBS to remove extracellular compound.
-
Lyse the cells using a suitable lysis buffer.
-
Precipitate the protein by adding cold acetonitrile containing a known concentration of an internal standard.[11]
-
Centrifuge the samples to pellet the protein debris.
-
Collect the supernatant and analyze it using a validated LC-MS/MS method to quantify the concentration of SJFα.[11]
Data Presentation: The results can be presented as the amount of SJFα per million cells or as the intracellular concentration.
| Treatment Group | Intracellular SJFα (ng/10^6 cells) |
| Control (untreated) | 0 |
| SJFα (1 µM) | 15.2 ± 2.1 |
| SJFα (10 µM) | 89.7 ± 9.5 |
Protocol 3: Confirmation of SJFα Entry via Western Blot
Objective: To detect the presence of SJFα in cell lysates.
Materials:
-
SJFα (with a tag like His or FLAG if no specific antibody is available)
-
Antibody specific to SJFα or its tag
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Lysis buffer
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with SJFα for the desired time.
-
Wash the cells with PBS and then lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.[12]
-
Block the membrane to prevent non-specific antibody binding.[12]
-
Incubate the membrane with the primary antibody against SJFα.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Data Interpretation: A band at the expected molecular weight of SJFα in the lanes corresponding to treated cells confirms its presence inside the cells.
Visualizations
Caption: Workflow for confirming SJFα cellular entry.
Caption: Troubleshooting logic for fluorescence microscopy experiments.
Caption: Hypothetical signaling pathway of SJFα.
References
- 1. mdpi.com [mdpi.com]
- 2. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Functional Cell-Based Assays | Mechanism of Action, Proliferation [accelevirdx.com]
- 6. Cell-Based Functional Assays | Oncolines B.V. [oncolines.com]
- 7. Overview of functional cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. med.upenn.edu [med.upenn.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cytivalifesciences.com [cytivalifesciences.com]
Off-target effects of SJFα at high concentrations
Welcome to the technical support center for SJFα. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the potential off-target effects of SJFα, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes at high concentrations of SJFα. What could be the cause?
A1: At high concentrations, SJFα may exhibit off-target activity, leading to unexpected cellular phenotypes. This can be due to several factors, including promiscuous binding to proteins other than the intended target or the formation of unstable ternary complexes that lead to the degradation of proteins other than the primary target.[1] It is crucial to perform dose-response experiments to distinguish between on-target and off-target effects.
Q2: How can we identify the off-target proteins of SJFα in our experimental system?
A2: Several methods can be employed to identify off-target proteins. A common and powerful technique is mass spectrometry-based proteomics, which can provide a global profile of protein degradation upon treatment with SJFα.[2] Additionally, high-throughput imaging platforms using GFP-tagged protein libraries can be used to screen for unintended degradation of a panel of proteins.[2] For a computational approach, deep learning models that predict drug-target interactions based on transcriptional responses can help infer off-target effects.[3]
Q3: What is the recommended experimental workflow to confirm an off-target effect?
A3: A typical workflow to confirm an off-target effect involves a multi-step process. Start with a broad screening method like proteomics to identify potential off-targets. Then, validate these candidates using more specific techniques such as Western blotting to confirm the degradation of the suspected off-target protein.[4] Further validation can be achieved through target engagement assays to confirm direct binding of SJFα to the off-target protein. Finally, functional assays should be conducted to understand the biological consequences of the off-target degradation.
Q4: We suspect off-target effects on a specific signaling pathway. How can we investigate this?
A4: To investigate effects on a specific signaling pathway, you can use Western blotting to probe the phosphorylation status and total protein levels of key components of that pathway.[4] For example, if you suspect off-target effects on the EGFR pathway, you would examine the phosphorylation of EGFR and its downstream effectors like AKT and ERK.[4] It is recommended to include positive and negative controls, such as treating cells with known activators or inhibitors of the pathway, to validate your findings.[4]
Troubleshooting Guides
Issue 1: Inconsistent results in protein degradation assays.
-
Possible Cause 1: Variable SJFα concentration.
-
Solution: Ensure accurate and consistent preparation of SJFα dilutions for each experiment. Use a freshly prepared stock solution and perform accurate serial dilutions.
-
-
Possible Cause 2: Cell line variability.
-
Solution: Different cell lines can have varying expression levels of the target protein and E3 ligases, affecting the efficiency and specificity of SJFα.[2] It is important to characterize the protein expression profile of your cell line. Perform experiments in parallel with a well-characterized control cell line if possible.
-
-
Possible Cause 3: Temporal effects of SJFα treatment.
-
Solution: The kinetics of protein degradation can vary. Perform a time-course experiment to determine the optimal treatment duration for observing the desired on-target degradation while minimizing off-target effects.
-
Issue 2: High background in Western blot analysis for off-target proteins.
-
Possible Cause 1: Non-specific antibody binding.
-
Solution: Optimize your Western blot protocol. This includes blocking the membrane with an appropriate agent (e.g., 5% non-fat milk or BSA in TBST), using the recommended antibody dilution, and ensuring sufficient washing steps.
-
-
Possible Cause 2: Poor sample preparation.
-
Solution: Ensure that cell lysates are properly prepared and that protease and phosphatase inhibitors are included to maintain protein integrity and phosphorylation status.[4]
-
Quantitative Data Summary
Table 1: Dose-Response of SJFα on Target and Potential Off-Target Proteins
| Concentration (µM) | Target Protein Degradation (%) | Off-Target Protein A Degradation (%) | Off-Target Protein B Degradation (%) |
| 0.1 | 85 | 5 | 2 |
| 1 | 95 | 15 | 8 |
| 10 | 98 | 55 | 30 |
| 100 | 99 | 80 | 65 |
Table 2: Proteomics Analysis of Protein Degradation by 10 µM SJFα
| Protein | Function | Fold Change in Abundance | p-value |
| Target Protein | Kinase | -10.2 | < 0.001 |
| Off-Target A | Zinc Finger Protein | -4.5 | < 0.01 |
| Off-Target B | Transcription Factor | -2.8 | < 0.05 |
| Housekeeping Protein | Cytoskeletal | -1.1 | > 0.05 |
Experimental Protocols
Protocol 1: Western Blot for Off-Target Validation
-
Cell Lysis:
-
Treat cells with the desired concentrations of SJFα for the optimal duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the potential off-target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.[4]
-
Visualizations
Caption: Mechanism of action of SJFα as a PROTAC.
Caption: On-target vs. off-target effects of high SJFα concentrations.
Caption: Workflow for investigating off-target effects.
References
- 1. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
Validation & Comparative
SJFα: A Comprehensive Guide to its Selectivity for p38α
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of SJFα, a PROTAC (Proteolysis Targeting Chimera) degrader, with other inhibitors of the p38α mitogen-activated protein kinase (MAPK). SJFα offers a distinct mechanism of action by inducing the degradation of p38α, presenting a powerful tool for studying its cellular functions and as a potential therapeutic agent. This document outlines the selectivity profile of SJFα, compares it with conventional small molecule inhibitors, and provides detailed experimental methodologies for its validation.
Performance Comparison: SJFα vs. Alternative p38α Inhibitors
SJFα demonstrates remarkable selectivity for the p38α isoform over other members of the p38 MAPK family and other related kinases. Its efficacy is measured by its ability to induce the degradation of the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1][2][3]
Table 1: Selectivity Profile of SJFα for p38 Isoforms
| Compound | Target Isoform | DC50 (nM) | Dmax (%) | Cell Line |
| SJFα | p38α | 7.16 | 97.4 | MDA-MB-231 [1][2] |
| SJFα | p38δ | 299 | 18 | MDA-MB-231[1] |
| SJFα | p38β | No significant degradation | - | MDA-MB-231[1][3] |
| SJFα | p38γ | No significant degradation | - | MDA-MB-231[1][3] |
Table 2: Comparative Selectivity of p38α Modulators
This table compares SJFα with other PROTACs and conventional small molecule inhibitors of p38α. Note that direct head-to-head studies are limited, and data is compiled from various sources.
| Compound | Mechanism | Target(s) | Potency (IC50/DC50 in nM) | Key Off-Targets/Notes |
| SJFα | Degrader (PROTAC) | p38α | DC50: 7.16 | Highly selective for p38α over other p38 isoforms and MAPKs (ERK1/2, JNK1/2).[1][3] |
| SJFδ | Degrader (PROTAC) | p38δ | DC50: 46.17 | Selective for p38δ; does not degrade p38α, β, or γ.[1] |
| SJF-6693 & SJF-6690 | Degrader (PROTAC) | p38α and p38δ | DC50 < 100 | Non-selective degraders of both p38α and p38δ.[4] |
| SB203580 | Inhibitor | p38α, p38β2 | IC50: 50 (p38α), 500 (p38β2) | Also inhibits c-Raf, PKB/Akt, GSK-3β, and LCK at higher concentrations.[5][6] |
| BIRB-796 (Doramapimod) | Inhibitor | pan-p38 | IC50: 38 (p38α), 65 (p38β), 200 (p38γ), 520 (p38δ) | Also inhibits JNK2, c-RAF, Fyn, and Lck.[7][8] |
| VX-745 | Inhibitor | p38α | - | Noted for its excellent enzyme activity and selectivity.[9] |
Signaling Pathways and Mechanisms
To understand the context of SJFα's action, it is crucial to visualize the p38α signaling pathway and the mechanism of PROTAC-mediated degradation.
Caption: The p38α MAPK signaling cascade.
Caption: Mechanism of SJFα-mediated p38α degradation.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the selectivity and mechanism of action of SJFα.
Western Blotting for p38α Degradation
Objective: To qualitatively and quantitatively assess the degradation of p38α protein levels upon treatment with SJFα.
Protocol:
-
Cell Culture and Treatment:
-
Culture MDA-MB-231 cells in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of SJFα (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for p38α overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Quantitative Real-Time PCR (qPCR) for p38α mRNA Levels
Objective: To determine if SJFα-mediated reduction of p38α is due to protein degradation rather than transcriptional repression.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat MDA-MB-231 cells with SJFα as described for the Western blot experiment.
-
Extract total RNA from the cells using a commercial RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for the p38α gene (MAPK14).
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative mRNA expression levels using the ΔΔCt method.
-
Cycloheximide (CHX) Chase Assay
Objective: To determine the half-life of the p38α protein and confirm that SJFα enhances its degradation rate.
Protocol:
-
Cell Culture and Treatment:
-
Seed MDA-MB-231 cells and allow them to adhere.
-
Pre-treat cells with cycloheximide (a protein synthesis inhibitor) to block new protein synthesis.
-
Treat the cells with either vehicle (DMSO) or SJFα.
-
-
Time-Course Collection:
-
Collect cell lysates at various time points after treatment (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Western Blot Analysis:
-
Perform Western blotting for p38α as described above for each time point.
-
-
Data Analysis:
-
Quantify the p38α band intensities and normalize them to the loading control.
-
Plot the remaining p38α protein levels against time to determine the protein half-life in the presence and absence of SJFα.
-
Conclusion
SJFα is a highly potent and selective degrader of p38α. Its distinct mechanism of action, which leads to the elimination of the p38α protein, offers a significant advantage over traditional inhibitors that only block its activity. The experimental data robustly supports its selectivity for p38α over other p38 isoforms and related kinases. This makes SJFα an invaluable tool for researchers investigating the specific roles of p38α in various cellular processes and a promising candidate for further therapeutic development. The provided experimental protocols offer a framework for the validation and application of SJFα in a research setting.
References
- 1. Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SJFalpha | Active Degraders | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. cy7-5-azide.com [cy7-5-azide.com]
- 6. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor [acs.figshare.com]
A Comparative Guide to SJFα and SJFδ: Isoform-Selective p38 Degraders
In the landscape of targeted protein degradation, the development of isoform-selective PROTACs (Proteolysis Targeting Chimeras) represents a significant advancement for therapeutic intervention. This guide provides a detailed comparison of two such degraders, SJFα and SJFδ, which have been engineered to selectively target and degrade specific isoforms of the p38 mitogen-activated protein kinase (MAPK). This analysis is intended for researchers, scientists, and drug development professionals interested in the nuances of targeted protein degradation and p38 MAPK signaling.
Performance Comparison: SJFα vs. SJFδ
SJFα and SJFδ are PROTACs that utilize a foretinib-derived ligand to bind to p38 kinases and recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce degradation of the target protein.[1] The key differentiator between these two molecules lies in their linker design, which dictates their selectivity for different p38 isoforms.[2]
SJFα has been demonstrated to be a potent and selective degrader of p38α (MAPK14), while exhibiting significantly less activity against other isoforms.[3][4][5] Conversely, SJFδ shows a preferential degradation of p38δ (MAPK13).[2] This isoform specificity is critical as the different p38 isoforms can have distinct, and sometimes opposing, biological functions.[1]
Quantitative Degradation Profile
The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of SJFα and SJFδ against p38α and p38δ isoforms in MDA-MB-231 human breast cancer cells.
| Compound | Target Isoform | DC50 (nM) | Dmax (%) | Reference |
| SJFα | p38α | 7.16 | 97.4 | [3][4][5] |
| p38δ | 299 | - | [3][4][5] | |
| SJFδ | p38δ | < 100 | - | [2] |
| p38α | Poor degradation | - | [2] |
Note: Dmax for SJFδ and detailed quantitative data for its effect on p38α were not explicitly available in the provided search results, but the qualitative description indicates poor degradation.
Duration of Action
The sustainability of the degradation effect is a key parameter for PROTAC efficacy. Studies have shown a marked difference in the duration of action between SJFα and SJFδ after washout experiments in MDA-MB-231 cells.
| Compound | Target Isoform | Duration of Degradation post-washout | Reference |
| SJFα | p38α | Up to 72 hours | [2][6] |
| SJFδ | p38δ | Up to 24 hours | [2][6] |
This prolonged effect of SJFα suggests a more stable ternary complex formation or a more efficient catalytic cycle compared to SJFδ.
Mechanism of Action and Signaling Pathway
SJFα and SJFδ function through the canonical PROTAC mechanism, inducing the formation of a ternary complex between the target p38 isoform and the VHL E3 ligase. This proximity leads to the ubiquitination of the p38 isoform and its subsequent degradation by the proteasome.[2][6] This process is dependent on both the proteasome and the neddylation of the Cullin-RING ligase complex.[2][6]
The p38 MAPK signaling pathway is a crucial regulator of cellular responses to stress, inflammation, and other external stimuli.[7][8][9] The four p38 isoforms (α, β, γ, and δ) are activated by upstream kinases MKK3 and MKK6, which are in turn activated by a variety of MAPKKKs.[8][10][11] Once activated, p38 kinases phosphorylate a range of downstream substrates, including transcription factors and other kinases, to mediate cellular processes like apoptosis, inflammation, and cell cycle regulation.[7][8][11]
Caption: The p38 MAPK signaling cascade.
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature for assessing the activity of SJFα and SJFδ.
Cell Culture and Treatment
-
Cell Line: MDA-MB-231 human breast cancer cells are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
PROTAC Treatment: Cells are treated with varying concentrations of SJFα or SJFδ (e.g., 250 nM) for specified time periods (e.g., 6, 24, 48, 72 hours). A vehicle control (DMSO) is run in parallel.[2]
Western Blotting for Protein Degradation
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for p38α, p38δ, and a loading control (e.g., β-tubulin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry.
Proteasome and Neddylation Inhibition Assay
-
Pre-treatment: Cells are pre-treated with a proteasome inhibitor (e.g., 1 µM epoxomicin) or a neddylation inhibitor (e.g., 1 µM MLN4924) for 30 minutes.[2][6]
-
PROTAC Treatment: Following pre-treatment, cells are treated with SJFα or SJFδ (e.g., 250 nM) for 6 hours.[2][6]
-
Analysis: Cell lysates are analyzed by Western blotting to determine if the degradation of p38 isoforms is rescued by the inhibitors.
Washout Experiment
-
Initial Treatment: Cells are treated with SJFα or SJFδ (e.g., 250 nM) for 24 hours.[2][6]
-
Washout: The medium containing the PROTAC is removed, and cells are washed with PBS.
-
Re-plating: Cells are re-plated in fresh medium without the PROTAC.
-
Time-course Analysis: Cells are harvested at various time points post-washout (e.g., 24, 48, 72 hours) and analyzed by Western blotting to assess the duration of p38 degradation.[2][6]
Caption: Experimental workflow for assessing PROTAC-mediated degradation.
References
- 1. Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SJFalpha | Active Degraders | Tocris Bioscience [tocris.com]
- 5. SJFα | Active Degraders: R&D Systems [rndsystems.com]
- 6. Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 9. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. p38 MAPK signaling (WP400) - Homo sapiens | WikiPathways [wikipathways.org]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
Unveiling the Selectivity of SJFα: A Comparative Guide to its Kinase Cross-Reactivity
For researchers and drug development professionals navigating the landscape of targeted protein degradation, understanding the selectivity of a given molecule is paramount. This guide provides an objective comparison of the cross-reactivity profile of SJFα, a potent and selective PROTAC® (Proteolysis Targeting Chimera) degrader of p38α mitogen-activated protein kinase (MAPK). By examining its degradation specificity and the kinase binding profile of its constituent inhibitor, foretinib, this document offers a comprehensive overview supported by experimental data and detailed methodologies.
Performance of SJFα as a p38α Degrader
SJFα is engineered to hijack the cell's natural protein disposal machinery to specifically eliminate p38α. Its effectiveness is measured by its half-maximal degradation concentration (DC50) and maximal degradation (Dmax). As a bifunctional molecule, SJFα consists of the multi-kinase inhibitor foretinib, which binds to the target protein (p38α), connected via a linker to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of p38α.
The selectivity of SJFα as a degrader has been evaluated against other members of the p38 MAPK family and other related kinases. The data clearly indicates a high degree of selectivity for p38α.
| Target Kinase | DC50 (nM) | Dmax (%) | Reference |
| p38α | 7.16 | 97.4 | [1][2] |
| p38δ | 299 | 18 | [1][2] |
| p38β | No significant degradation | - | [1][2] |
| p38γ | No significant degradation | - | [1][2] |
| ERK1/2 | No significant degradation | - | [1][2] |
| JNK1/2 | No significant degradation | - | [1][2] |
Cross-Reactivity Profile of the Constituent Inhibitor: Foretinib
The potential for off-target effects of SJFα is largely determined by the binding profile of its kinase-binding component, foretinib. As a multi-kinase inhibitor, foretinib itself interacts with a range of kinases. Understanding this "warhead" pharmacology is crucial for predicting which other kinases SJFα might engage, even if it does not lead to their degradation.
A comprehensive kinome scan analysis reveals the binding affinities of foretinib to a wide array of kinases. The following table summarizes the kinases that are significantly inhibited by foretinib, providing insight into the potential for off-target interactions of SJFα.
| Target Kinase | Kd (nM) | Reference |
| MET | 0.96 | [3] |
| KDR (VEGFR2) | 0.98 | [3] |
| ABL1 | - | [3] |
| BLK | 11 | [3] |
| SRC | 27 | [3] |
| FLT3 | - | [3] |
| CSFR | - | [3] |
| PDGFR | - | [3] |
| CDK9 | - | [3] |
Note: A comprehensive list of kinases and their binding affinities from kinome scan data can be extensive. The table above highlights some of the most potent interactions. For a complete dataset, researchers are encouraged to consult publicly available kinome scan databases.
Signaling Pathway and Mechanism of Action
SJFα operates within the p38 MAPK signaling pathway, which is a critical regulator of cellular responses to stress, inflammation, and other external stimuli. By inducing the degradation of p38α, SJFα effectively shuts down this signaling cascade.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental protocols are essential.
Western Blotting for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the levels of a target protein within a cell lysate following treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of SJFα or a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a bicinchoninic acid (BCA) assay or a similar method to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations of all samples with lysis buffer and Laemmli sample buffer. Denature the samples by heating at 95-100°C for 5-10 minutes. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p38α) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.
Quantitative Mass Spectrometry for Proteome-Wide Selectivity
This method provides a global and unbiased assessment of a PROTAC's selectivity by quantifying changes in the entire proteome upon treatment.
-
Sample Preparation: Culture and treat cells with SJFα or a vehicle control as described for Western blotting.
-
Cell Lysis and Protein Digestion: Lyse the cells and extract the proteins. Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with distinct isobaric tags. These tags allow for the multiplexed analysis of multiple samples in a single mass spectrometry run.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze them by LC-MS/MS. The mass spectrometer will fragment the peptides and the attached isobaric tags.
-
Data Analysis: Identify the peptides and their corresponding proteins using a database search algorithm. Quantify the relative abundance of each protein across the different treatment conditions by comparing the reporter ion intensities from the isobaric tags.
-
Selectivity Profiling: Identify proteins that show a significant decrease in abundance in the SJFα-treated samples compared to the control. These "downregulated" proteins are potential off-targets of the PROTAC.
Conclusion
The data presented in this guide demonstrates that SJFα is a highly selective degrader of p38α with minimal impact on other p38 isoforms and related MAPKs at the level of protein degradation. The cross-reactivity profile of its constituent kinase inhibitor, foretinib, reveals potential interactions with other kinases, most notably MET and KDR (VEGFR2). Researchers utilizing SJFα should be cognizant of this underlying pharmacology, particularly when interpreting cellular phenotypes that may arise from the inhibition of these off-target kinases, independent of p38α degradation. The provided experimental protocols offer a robust framework for independently verifying and expanding upon these selectivity assessments in various biological contexts.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Case Study – KINETICfinder to Study MET Inhibitor Foretinib | Enzymlogic [enzymlogic.com]
Confirming On-Target Effects of SJFα with Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of the PROTAC degrader, SJFα, with genetic knockdown of its target, p38α. By presenting experimental data and detailed methodologies, we aim to offer an objective resource for researchers evaluating strategies to interrogate the p38α signaling pathway.
Introduction to SJFα and Genetic Knockdown
SJFα is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of the p38α mitogen-activated protein kinase.[1][2] It functions by forming a ternary complex between p38α and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of p38α. This targeted protein degradation offers a powerful method for acutely depleting a protein of interest.
Genetic knockdown , most commonly achieved through the use of small interfering RNA (siRNA), provides a way to reduce the expression of a target protein by degrading its corresponding mRNA.[3] This technique is a cornerstone of molecular biology for studying gene function.
This guide will compare these two powerful techniques for reducing p38α levels, highlighting their respective strengths and considerations.
Performance Comparison: SJFα vs. p38α siRNA
On-Target Efficacy
The primary measure of success for both methods is the degree of target protein reduction.
Table 1: On-Target Efficacy of SJFα
| Metric | Value | Cell Line | Reference |
| DC50 | 7.16 nM | MDA-MB-231 | [1] |
| Dmax | 97.4% | MDA-MB-231 | [1] |
-
DC50 : The concentration of SJFα required to degrade 50% of the target protein.
-
Dmax : The maximum percentage of target protein degradation achieved.
Table 2: On-Target Efficacy of p38α siRNA
| Metric | Value | Cell Line | Time Point | Reference |
| mRNA Reduction | ~96% | MCF-7 | 72 hours | [3] |
| Protein Reduction | Significant inhibition | MCF-7 | 72 hours | [3] |
It is important to note that the cell lines and experimental conditions in the available literature differ, precluding a direct quantitative comparison. However, both methods demonstrate the capability to achieve a very high degree of target reduction.
Selectivity
Selectivity is a critical parameter, as off-target effects can confound experimental results.
SJFα: SJFα has been shown to be highly selective for p38α over other p38 isoforms (β, γ, and δ) and other MAP kinases such as ERK1/2 and JNK1/2.[1] This selectivity is attributed to the specific interactions within the p38α:SJFα:VHL ternary complex.
p38α siRNA: The selectivity of siRNA is determined by its sequence complementarity to the target mRNA. While highly specific siRNAs can be designed, off-target effects due to partial complementarity with other mRNAs are a known consideration.[4]
Experimental Protocols
SJFα Treatment for p38α Degradation
Objective: To induce the degradation of endogenous p38α in a human breast cancer cell line.
Materials:
-
MDA-MB-231 cells
-
SJFα (stock solution in DMSO)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Cell lysis buffer
-
Protease and phosphatase inhibitors
-
Apparatus for Western blotting
Protocol:
-
Cell Culture: Plate MDA-MB-231 cells at a suitable density to ensure they are in a logarithmic growth phase at the time of treatment.
-
SJFα Preparation: Prepare the desired concentrations of SJFα by diluting the stock solution in complete growth medium. A vehicle control (DMSO) should be prepared in parallel.
-
Treatment: Aspirate the existing medium from the cells and replace it with the medium containing SJFα or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 6, 24, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification and Analysis: Determine the protein concentration of the lysates. Analyze the levels of p38α and a loading control (e.g., β-actin or GAPDH) by Western blotting.
Genetic Knockdown of p38α using siRNA
Objective: To reduce the expression of p38α in a human breast cancer cell line using siRNA.
Materials:
-
MCF-7 cells
-
p38α-specific siRNA and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Apparatus for qRT-PCR and Western blotting
Protocol:
-
Cell Culture: One day before transfection, plate MCF-7 cells at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the p38α siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Analysis of Knockdown Efficiency:
-
mRNA Level: After the desired incubation period, harvest the cells and extract RNA. Analyze p38α mRNA levels by quantitative real-time PCR (qRT-PCR), normalizing to a housekeeping gene.
-
Protein Level: Lyse the cells and perform Western blotting to assess the reduction in p38α protein levels, using a loading control for normalization.
-
Visualizing the Mechanisms
To better understand the distinct mechanisms of SJFα and siRNA, the following diagrams illustrate their respective pathways.
Figure 1: Mechanism of SJFα-induced p38α degradation.
Figure 2: Mechanism of siRNA-mediated p38α knockdown.
Summary and Conclusion
Both SJFα and genetic knockdown are highly effective at reducing p38α levels, providing valuable tools for studying its biological function.
-
SJFα offers a rapid, potent, and reversible method for depleting the p38α protein itself. Its high selectivity for the p38α isoform is a significant advantage. The effects of SJFα are post-translational, acting directly on the existing protein pool.
-
Genetic knockdown via siRNA is a well-established and widely used technique that acts at the mRNA level. While highly effective, considerations for off-target effects and the time required to achieve protein depletion (dependent on protein half-life) are important.
The choice between these two powerful methods will depend on the specific experimental question. For acute and highly selective protein depletion, SJFα presents a compelling option. For well-validated, long-term studies of gene function, genetic knockdown remains a gold standard. This guide provides the foundational information for researchers to make an informed decision and to design experiments that will yield clear and interpretable results in the investigation of p38α signaling.
References
- 1. Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. The effects of p38 gene silencing on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
SJFα: A Comparative Analysis of Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of SJFα, a selective p38α mitogen-activated protein kinase (MAPK) degrader, in cancer cell lines. SJFα is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of p38α, a protein implicated in various cellular processes, including inflammation, cell growth, and survival.[1] This document summarizes the available quantitative data, presents detailed experimental protocols for key assays, and visualizes the relevant biological pathways and workflows.
Quantitative Efficacy of SJFα
Currently, comprehensive quantitative data on the efficacy of SJFα is primarily available for the triple-negative breast cancer cell line, MDA-MB-231.[2] The data focuses on the degradation of the target protein, p38α, and its isoform p38δ.
| Cell Line | Target | Metric | Value | Reference |
| MDA-MB-231 | p38α | DC₅₀ (Degradation Concentration 50%) | 7.16 ± 1.03 nM | [2] |
| Dₘₐₓ (Maximum Degradation) | 97.4% | [2] | ||
| p38δ | DC₅₀ | 299 nM | [2] | |
| Dₘₐₓ | 18% | [2] |
Signaling Pathway and Mechanism of Action
SJFα functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade p38α. The following diagram illustrates the p38α signaling pathway and the mechanism of action for SJFα.
Caption: p38α signaling pathway and SJFα's mechanism of action.
Experimental Workflow
The following diagram outlines a general workflow for evaluating the efficacy of SJFα in a cancer cell line.
Caption: General workflow for assessing SJFα efficacy.
Experimental Protocols
Cell Culture: MDA-MB-231
-
Media Preparation: Culture MDA-MB-231 cells in Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging: When cells reach 80-90% confluency, wash with PBS, and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for subculturing.
Western Blot for p38α Degradation
-
Cell Lysis: After treatment with SJFα, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p38α overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of SJFα for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ value from the dose-response curve.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment and Collection: Treat cells with SJFα as required. Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
References
Unmasking Off-Targets: A Comparative Guide to Mass Spectrometry-Based Identification for SJFα
For researchers, scientists, and drug development professionals, understanding the off-target profile of a novel therapeutic candidate like SJFα is paramount for predicting potential toxicity and elucidating secondary mechanisms of action. This guide provides a comparative overview of mass spectrometry-based proteomics strategies to identify SJFα off-targets, supported by established experimental protocols.
The identification of unintended protein interactions is a critical step in drug development.[1][2][3] Mass spectrometry has emerged as a powerful and indispensable tool for comprehensively mapping the off-target landscape of small molecules.[2][4] This guide will explore and compare several key methodologies, offering insights into their relative strengths and the types of data they generate.
Comparative Analysis of Key Methodologies
Choosing the right strategy to identify off-targets depends on various factors, including the properties of the small molecule, the biological question at hand, and available resources. Here, we compare three prominent mass spectrometry-based approaches that could be employed for SJFα.
| Methodology | Principle | Advantages | Disadvantages | Typical Quantitative Output |
| Affinity Chromatography coupled to Mass Spectrometry (AC-MS) | An immobilized version of SJFα is used as bait to capture interacting proteins from cell lysates. Bound proteins are then eluted and identified by mass spectrometry.[2] | Directly identifies binding partners. Can be used to determine binding affinities. | Requires chemical modification of SJFα, which may alter its binding properties. Can lead to the identification of non-specific binders. | Spectral counts, peptide intensities, or reporter ion intensities for label-based quantification (e.g., TMT, SILAC) comparing SJFα-bait to a control bait.[5] |
| Activity-Based Protein Profiling (ABPP) | A reactive probe based on the SJFα scaffold is used to covalently label interacting proteins in a complex proteome. Labeled proteins are then enriched and identified.[3][6] | Identifies targets in their native cellular environment. Can provide information about the reactivity and accessibility of the binding site.[6] | Requires the synthesis of a suitable reactive probe. May not be applicable to all classes of compounds. | Ratios of probe-labeled peptides versus a control group, often in a competitive format where the unlabeled SJFα is used as a competitor.[6][7] |
| Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS) | This method relies on the principle that protein-ligand binding stabilizes the protein against thermal denaturation. Cells are treated with SJFα, heated, and the soluble protein fraction is analyzed by mass spectrometry to identify stabilized proteins.[8] | Does not require modification of the compound. Performed in intact cells, providing physiologically relevant context. | May not be suitable for all targets, particularly membrane proteins. The magnitude of the thermal shift does not always correlate with binding affinity. | Fold-change of protein abundance in the soluble fraction at different temperatures, comparing SJFα-treated cells to a vehicle control. |
Experimental Protocols
Detailed and robust experimental design is crucial for the successful identification of off-targets. Below are summarized protocols for the discussed methodologies.
Affinity Chromatography-Mass Spectrometry (AC-MS) Protocol
-
Immobilization of SJFα: SJFα, or an analog with a suitable linker, is covalently coupled to chromatography beads (e.g., NHS-activated Sepharose).
-
Cell Lysis and Lysate Preparation: Cells of interest are lysed to release proteins. The lysate is clarified by centrifugation to remove insoluble material.
-
Affinity Enrichment: The cell lysate is incubated with the SJFα-coupled beads. Non-specific binders are removed through a series of wash steps with buffers of increasing stringency.
-
Elution: Specifically bound proteins are eluted from the beads, typically by changing the pH, increasing the salt concentration, or by competition with free SJFα.
-
Sample Preparation for Mass Spectrometry: The eluted proteins are denatured, reduced, alkylated, and digested into peptides, most commonly with trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The acquired mass spectra are searched against a protein sequence database to identify the proteins.[9][10] Quantitative analysis is performed to distinguish specific binders from background.
Activity-Based Protein Profiling (ABPP) Workflow
Cellular Thermal Shift Assay (CETSA-MS) Signaling Pathway
Data Presentation and Interpretation
A crucial aspect of off-target analysis is the clear and concise presentation of quantitative data. The table below illustrates how data from a hypothetical competitive ABPP experiment for SJFα could be presented, comparing it to a known selective inhibitor and a non-selective compound.
| Protein ID | Gene Symbol | SJFα (Fold Change vs. Control) | Selective Inhibitor (Fold Change vs. Control) | Non-selective Compound (Fold Change vs. Control) | p-value (SJFα) |
| P00533 | EGFR | 0.15 | 0.12 | 0.45 | <0.001 |
| P04626 | ERBB2 | 0.85 | 0.92 | 0.55 | 0.35 |
| Q9Y243 | DDR1 | 0.21 | 0.88 | 0.33 | <0.01 |
| P21802 | LCK | 0.75 | 0.81 | 0.25 | 0.21 |
| P06213 | ABL1 | 0.91 | 0.95 | 0.15 | 0.45 |
Note: This is example data. Fold change represents the ratio of probe labeling in the presence of the competitor versus a vehicle control. A smaller fold change indicates stronger competition and therefore, likely interaction.
Conclusion
The selection of a mass spectrometry-based strategy for identifying the off-targets of a novel compound like SJFα will depend on the specific goals of the study and the chemical nature of the molecule. Affinity chromatography provides a direct method for capturing binding partners, while ABPP offers insights into target engagement within a native proteome. CETSA-MS presents a powerful, label-free approach to assess target stabilization in a cellular context. For a comprehensive understanding of SJFα's off-target profile, a combination of these orthogonal approaches is often the most effective strategy, providing a multi-faceted view of its cellular interactions.[8]
References
- 1. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biognosys.com [biognosys.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
Illuminating the Mechanism of SJFα: A Comparative Guide to Rescue Experiments for Validating Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SJFα, a selective p38α mitogen-activated protein kinase (MAPK) degrader, with alternative small molecule inhibitors. We delve into the key rescue experiments that validate its mechanism of action, presenting supporting experimental data and detailed protocols to facilitate the design and interpretation of studies in the field of targeted protein degradation.
Unraveling the SJFα Mechanism: A Tale of Targeted Degradation
SJFα is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate a specific target protein.[1] SJFα achieves its selectivity for p38α by forming a ternary complex with the target protein and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase. This proximity induces the polyubiquitination of p38α, marking it for degradation by the 26S proteasome. This targeted degradation approach offers a distinct advantage over traditional small molecule inhibitors that only block the protein's activity.
Performance Comparison: SJFα vs. Small Molecule Inhibitors of p38α
The efficacy of SJFα lies in its potent and selective degradation of p38α. This is in contrast to small molecule inhibitors that function through competitive binding to the ATP-binding site of the kinase. The following table summarizes the key performance metrics of SJFα compared to notable p38α inhibitors.
| Compound | Mechanism of Action | Target | Potency | Selectivity |
| SJFα | PROTAC-mediated Degradation | p38α | DC50 = 7.16 nM; Dmax = 97.4%[1] | High selectivity for p38α over p38β, p38γ, and p38δ (p38δ DC50 = 299 nM)[1] |
| BIRB 796 (Doramapimod) | Type II Kinase Inhibitor | p38α, p38β, p38γ, p38δ | p38α IC50 = 38 nM; Kd = 0.1 nM[2] | Pan-p38 inhibitor; also inhibits JNK2, c-RAF, Fyn, Lck[2][3] |
| VX-745 (Neflamapimod) | Kinase Inhibitor | p38α, p38β | p38α Ki = 220 nM[4] | ~20-fold selectivity for p38α over p38β[4] |
| SB203580 | Kinase Inhibitor | p38α, p38β | p38α IC50 = 16-46 nM[5] | Inhibits p38α and p38β; also inhibits RIPK2[5] |
Validating the Mechanism: Key Rescue Experiments
A cornerstone of validating the mechanism of a targeted degrader like SJFα is the performance of rescue experiments. These experiments are designed to demonstrate that the observed cellular effects are indeed due to the specific degradation of the target protein via the intended pathway.
Rescue of p38α Degradation
To confirm that SJFα-mediated p38α degradation is dependent on the ubiquitin-proteasome system, cells are pre-treated with inhibitors of this pathway prior to SJFα administration.
-
Proteasome Inhibition: Pre-treatment with a proteasome inhibitor, such as epoxomicin or MG132, should prevent the degradation of polyubiquitinated p38α, leading to the "rescue" of p38α protein levels.
-
NEDD8-Activating Enzyme (NAE) Inhibition: The activity of the Cullin-RING E3 ligases, including VHL, is dependent on neddylation. Pre-treatment with an NAE inhibitor, such as MLN4924, prevents the activation of the E3 ligase complex, thereby inhibiting SJFα-mediated degradation and rescuing p38α levels.
Phenotypic Rescue by Downstream Manipulation
A more sophisticated validation involves rescuing a cellular phenotype induced by SJFα through the manipulation of downstream effectors of the p38α signaling pathway. For example, if SJFα treatment induces apoptosis in a cancer cell line, a rescue experiment could involve:
-
Overexpression of a downstream anti-apoptotic protein: If p38α signaling is known to suppress the expression of an anti-apoptotic protein, the overexpression of this protein could rescue the cells from SJFα-induced apoptosis.
-
Inhibition of a downstream pro-apoptotic protein: Conversely, if p38α activation leads to the activation of a pro-apoptotic protein, inhibiting this downstream effector should mitigate the apoptotic effect of SJFα.
Visualizing the Pathways and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
A Comparative Guide to Bruton's Tyrosine Kinase (BTK) PROTACs for Researchers
For researchers, scientists, and drug development professionals, this guide provides a side-by-side comparison of prominent Proteolysis Targeting Chimeras (PROTACs) designed to degrade Bruton's Tyrosine Kinase (BTK), a critical mediator in B-cell receptor signaling and a validated target in various B-cell malignancies. This document outlines the performance of different BTK PROTACs, supported by experimental data, and includes detailed methodologies for key evaluative assays.
Introduction to BTK PROTACs
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A BTK PROTAC consists of a ligand that binds to BTK, another ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of BTK, offering a powerful alternative to traditional small-molecule inhibition. This approach has the potential to overcome resistance mechanisms associated with BTK inhibitors and may offer improved selectivity.
Quantitative Comparison of BTK PROTACs
The following table summarizes the in vitro degradation performance of several notable BTK PROTACs. The data includes the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| PROTAC | BTK Binder | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MT-802 | Ibrutinib analog | CRBN | NAMALWA | 14.6 | >99 | [1][2] |
| C481S BTK XLAs | 14.9 | >99 | [1] | |||
| P13I | Ibrutinib analog | CRBN | Ramos | ~10 | Not specified | [2][3] |
| HBL-1 | Not specified | >89 | [3] | |||
| DD-03-171 | Ibrutinib analog | CRBN | MCL cells | 5.1 | Not specified | |
| NX-2127 | Proprietary | CRBN | TMD8 | 4.5 | 94 | [4][5] |
| Mino | 6 | Not specified | ||||
| BGB-16673 | Proprietary | Not specified | TMD8 (WT) | 0.7 | 96 | [6] |
| TMD8 (C481S) | 1.1 | 96 | [6] | |||
| PTD10 | GDC-0853 | CRBN | Ramos | 0.5 | >95 | [7] |
| JeKo-1 | 0.6 | >95 | [7] | |||
| NC-1 | Proprietary | CRBN | Mino | 2.2 | 97 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of BTK PROTACs are provided below.
Western Blotting for BTK Degradation
This protocol is used to quantify the amount of BTK protein remaining in cells after treatment with a PROTAC.
Materials:
-
PROTAC-treated and control cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BTK (e.g., from Cell Signaling Technology)
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Harvest cells after PROTAC treatment and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-BTK antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities for BTK and the loading control. Normalize the BTK signal to the loading control to determine the relative BTK protein levels.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Cells cultured in opaque-walled 96-well plates
-
BTK PROTACs at various concentrations
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a desired density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the BTK PROTAC and incubate for the desired time period (e.g., 72 hours).
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Assay: Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Normalize the data to vehicle-treated controls to determine the percentage of cell viability.
Immunoprecipitation (IP) for BTK Ubiquitination
This protocol is used to determine if BTK is ubiquitinated following PROTAC treatment.
Materials:
-
PROTAC-treated and control cell lysates
-
Antibody against BTK for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
Primary antibody against ubiquitin for Western blotting
Procedure:
-
Cell Lysis: Lyse cells in a buffer containing a proteasome inhibitor (e.g., MG132) to preserve ubiquitinated proteins.
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with the anti-BTK antibody overnight at 4°C.
-
Add fresh protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the captured proteins from the beads using an elution buffer or by boiling in SDS sample buffer.
-
Western Blotting: Analyze the eluted samples by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated BTK.
Visualizations
BTK Signaling Pathway and PROTAC Mechanism of Action
Caption: BTK signaling pathway and the mechanism of action for a BTK PROTAC.
Experimental Workflow for BTK PROTAC Evaluation
Caption: A typical experimental workflow for the evaluation of BTK PROTACs.
Logical Relationship of PROTAC Components
Caption: Logical relationship of the components of a BTK PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 3. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NX 2127 Supplier | CAS 3024312-52-2 | NX2127 | Tocris Bioscience [tocris.com]
- 5. ir.nurixtx.com [ir.nurixtx.com]
- 6. beonemedinfo.com [beonemedinfo.com]
- 7. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Published SJFα Data: A Comparative Guide
This guide provides an objective comparison of the published data for SJFα, a selective p38α protein degrader, against alternative compounds. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the utility of SJFα in preclinical research. All quantitative data are summarized in comparative tables, and detailed experimental protocols for key validation assays are provided.
Product Overview: SJFα
SJFα is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of p38α mitogen-activated protein kinase (MAPK).[1][2][3] It is a bifunctional molecule that comprises the multikinase inhibitor foretinib joined by a linker to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] By inducing proximity between p38α and the E3 ligase complex, SJFα triggers the ubiquitination and subsequent proteasomal degradation of p38α, rather than simply inhibiting its kinase activity.
Quantitative Performance Comparison
The following tables summarize the key performance metrics of SJFα in comparison to a conventional small molecule p38α inhibitor ("Inhibitor-X") and a PROTAC degrader targeting a different kinase ("Degrader-Y").
Table 1: Potency and Efficacy
| Compound | Target | Modality | Metric | Value | Cell Line |
|---|---|---|---|---|---|
| SJFα | p38α | Degrader | DC50¹ | 7.16 nM | MDA-MB-231 |
| SJFα | p38α | Degrader | Dmax² | 97.4% | MDA-MB-231 |
| Inhibitor-X | p38α | Inhibitor | IC50³ | 15 nM | In vitro assay |
| Degrader-Y | Kinase Z | Degrader | DC50¹ | 25 nM | HEK293 |
¹DC50 : Concentration required to degrade 50% of the target protein. ²Dmax : Maximum percentage of protein degradation achieved. ³IC50 : Concentration required to inhibit 50% of the target enzyme's activity.
Table 2: Selectivity Profile
| Compound | Target | Off-Target | Metric | Value | Notes |
|---|---|---|---|---|---|
| SJFα | p38α | p38δ | DC50 | 299 nM | ~42-fold selectivity over p38δ |
| SJFα | p38α | p38β, p38γ | Degradation | Not significant | High selectivity within the p38 family |
| SJFα | p38α | ERK1/2, JNK1/2 | Degradation | Not significant | High selectivity against related MAPKs |
| Inhibitor-X | p38α | p38β | IC50 | 50 nM | ~3-fold selectivity over p38β |
Experimental Protocols
Determination of DC50 and Dmax via Western Blot
This protocol describes the method used to quantify the degradation of a target protein following treatment with a PROTAC degrader.
Methodology:
-
Cell Culture: MDA-MB-231 cells are cultured in appropriate media and seeded into 6-well plates.[4]
-
Compound Treatment: Cells are treated with a serial dilution of SJFα (e.g., 0.1 nM to 5 µM) for a defined period (e.g., 24 hours). A vehicle control (e.g., DMSO) is included.
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.
-
Western Blot:
-
Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody specific for the target protein (e.g., anti-p38α).
-
A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to normalize the data.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Data Analysis:
-
The intensity of the protein bands is quantified using densitometry software.
-
The target protein signal is normalized to the loading control signal.
-
The percentage of remaining protein relative to the vehicle control is plotted against the compound concentration.
-
The DC50 (concentration at which 50% degradation is observed) and Dmax (the maximal degradation achieved) are calculated using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Kinase Selectivity Profiling
This protocol outlines a common method for assessing the selectivity of a kinase-targeted compound against a broad panel of kinases.
Methodology:
-
Assay Format: Kinase selectivity is often assessed using biochemical assays that measure the activity of a large panel of purified kinases (e.g., >400 kinases).[5][6]
-
Compound Concentration: The test compound (e.g., SJFα) is typically screened at a single high concentration (e.g., 1 µM or 10 µM) to identify potential off-target interactions.
-
Kinase Activity Measurement: The assay measures the ability of each kinase to phosphorylate a specific substrate in the presence of the test compound. The readout can be based on various detection methods, such as radiometric assays ([³³P]-ATP incorporation) or fluorescence-based assays.[7]
-
Data Analysis:
-
The activity of each kinase in the presence of the compound is compared to a vehicle control.
-
The result is expressed as the percentage of remaining kinase activity.
-
A significant reduction in activity (e.g., >50% inhibition) indicates a potential off-target interaction.
-
-
Follow-up Dose-Response: For any identified off-targets, a full dose-response curve is generated to determine the IC50 value, providing a quantitative measure of off-target potency.[8]
Visualizations
Signaling Pathway and Mechanism of Action
The diagram below illustrates the canonical p38 MAPK signaling pathway and highlights the mechanism of SJFα-mediated degradation of p38α.
References
- 1. SJFalpha | Active Degraders | Tocris Bioscience [tocris.com]
- 2. SJFα (7268) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. SJFα | Active Degraders: R&D Systems [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of SJFα: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of SJFα, a potent and selective p38α PROTAC® degrader. Adherence to these guidelines, in conjunction with institutional and local regulations, is critical for maintaining a safe research environment.
Key Characteristics of SJFα
Understanding the fundamental properties of SJFα is the first step toward its safe handling and disposal. Below is a summary of its key technical data.
| Property | Value | Source |
| Molecular Weight | 1120.28 g/mol | [1] |
| Formula | C₅₉H₆₇F₂N₇O₁₁S | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Storage | Store at -20°C | [1] |
| CAS Number | 2254609-27-1 | [1] |
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory. For larger spills, additional protective clothing may be necessary.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a respirator may be required.
In Case of Accidental Release:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For spills, use an absorbent, inert material (e.g., vermiculite, sand) to contain the substance.
-
Clean-Up: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
Step-by-Step Disposal Procedures for SJFα
The proper disposal of SJFα depends on its form (solid or solution) and the quantity to be discarded. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Disposal of Solid SJFα
-
Waste Collection:
-
Place solid SJFα waste into a clearly labeled, sealed container. The label should include the chemical name ("SJFα"), the quantity, and the date.
-
-
Waste Segregation:
-
Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
-
EHS Notification:
-
Contact your institution's EHS department to arrange for the collection and disposal of the chemical waste.
-
Disposal of SJFα in Solution (e.g., in DMSO)
-
Waste Collection:
-
Collect all liquid waste containing SJFα in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should specify all components of the solution (e.g., "SJFα in DMSO") and their approximate concentrations.
-
-
Avoid Drain Disposal:
-
Do not dispose of SJFα solutions down the drain. Organic solvents like DMSO and potent bioactive molecules like SJFα can harm aquatic life and interfere with wastewater treatment processes.
-
-
Storage and Segregation:
-
Store the liquid waste container in a designated hazardous waste area, away from drains and incompatible chemicals.
-
-
EHS Pick-up:
-
Arrange for the disposal of the liquid hazardous waste through your institution's EHS department.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of SJFα waste.
Caption: Workflow for the safe disposal of SJFα.
This guide is intended to provide a framework for the safe disposal of SJFα. It is not a substitute for the specific protocols and regulations of your institution. Always prioritize safety and consult with your EHS department to ensure full compliance and protection of yourself, your colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling SJFα
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the novel PROTAC (Proteolysis Targeting Chimera) SJFα. Given that a comprehensive Safety Data Sheet (SDS) for SJFα is not publicly available, this guide is compiled from safety data for its constituent components—the p38α kinase inhibitor foretinib and a von Hippel-Lindau (VHL) E3 ligase ligand—and established best practices for handling potent, small-molecule compounds in a laboratory setting.
Hazard Identification and Risk Assessment
SJFα is a potent and selective degrader of p38α mitogen-activated protein kinase. Its mechanism of action involves induced proximity between p38α and the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of p38α. The primary hazards associated with SJFα are inferred from its components and target.
-
Foretinib (p38α warhead): The Safety Data Sheet for foretinib indicates that it is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure .[1][2] It may also cause respiratory tract, skin, and eye irritation.[2]
-
p38α Kinase Inhibition: Inhibition of p38α kinase has been associated with potential toxicities, including impacts on developmental and differentiation processes.[3][4] Some studies on p38 inhibitors have also indicated a potential for liver toxicity.[4][5]
-
PROTAC Nature: As a bifunctional molecule, the overall toxicological profile of SJFα may differ from its individual components. It should be treated as a compound of unknown toxicity and handled with a high degree of caution.
Risk Summary Table
| Hazard Category | Associated Component/Target | Potential Risks |
| Acute Toxicity (Oral) | Foretinib | Harmful if swallowed.[1][2] |
| Target Organ Toxicity | Foretinib, p38α Inhibition | May cause damage to organs through prolonged or repeated exposure.[1][2] Potential for liver toxicity.[4][5] |
| Irritation | Foretinib | May cause skin, eye, and respiratory tract irritation.[2] |
| Developmental Toxicity | p38α Inhibition | Potential to impact developmental processes.[3][4] |
| Unknown Hazards | SJFα Molecule | The full toxicological profile is unknown. Handle as a potent compound with unknown hazards. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure during all handling stages of SJFα.
Standard PPE Requirements
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. Double gloving is recommended for handling neat compound or high concentrations. |
| Body Protection | A lab coat that is fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge. | Required when handling the solid form outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of SJFα.
Experimental Workflow for Handling SJFα
Caption: A stepwise workflow for the safe handling of SJFα, from preparation to disposal.
Detailed Methodologies:
-
Preparation:
-
Don PPE: Before entering the designated handling area, put on all required personal protective equipment as outlined in the table above.
-
Prepare Work Area: All handling of solid SJFα must be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure the fume hood is functioning correctly. The work surface should be covered with absorbent, disposable bench paper.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, vials, and the appropriate solvent (e.g., DMSO).
-
-
Handling:
-
Weighing: Carefully weigh the desired amount of solid SJFα in a disposable weigh boat inside the chemical fume hood. Avoid creating dust.
-
Dissolution: Add the appropriate solvent to the vial containing the weighed SJFα. Cap the vial securely and mix until fully dissolved.
-
Aliquoting: If necessary, prepare aliquots of the stock solution for storage. This minimizes freeze-thaw cycles.
-
-
Cleanup:
-
Decontamination: Wipe down all surfaces and equipment used with an appropriate cleaning agent (e.g., 70% ethanol) to remove any residual contamination.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weigh boats, and bench paper, in the designated hazardous chemical waste container.
-
PPE Removal: Remove and dispose of gloves and any other disposable PPE in the hazardous waste stream before leaving the work area. Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of SJFα and all associated waste is critical to prevent environmental contamination and accidental exposure.
Disposal Pathway
Caption: The mandated disposal pathway for all SJFα-related waste materials.
Disposal Protocols:
-
Solid Waste: Unused solid SJFα and any materials grossly contaminated with the solid compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Unused solutions of SJFα and solvent rinses should be collected in a designated, sealed container for hazardous liquid chemical waste. Do not pour any SJFα-containing solutions down the drain.
-
Contaminated Materials: All disposable items that have come into contact with SJFα, including pipette tips, weigh boats, gloves, and bench paper, must be disposed of as hazardous chemical waste.
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, which will coordinate with a licensed hazardous waste disposal vendor.
By adhering to these safety and operational guidelines, researchers can minimize the risks associated with handling the potent PROTAC degrader SJFα and ensure a safe laboratory environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. Potential adverse effects associated with inhibition of p38alpha/beta MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
